molecular formula C22H27N3O3S2 B565046 Metopimazine-d6 CAS No. 1215315-86-8

Metopimazine-d6

Cat. No.: B565046
CAS No.: 1215315-86-8
M. Wt: 451.6 g/mol
InChI Key: BQDBKDMTIJBJLA-NPUHHBJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metopimazine-d6 (CAS 1215315-86-8) is a deuterium-labeled analog of Metopimazine, a phenothiazine derivative with potent antiemetic properties. This compound functions as a dopamine antagonist by selectively blocking D2 and D3 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. This mechanism inhibits the stimulation of the vomiting center, which is valuable for research aimed at suppressing nausea and vomiting responses. With a molecular formula of C 22 H 21 D 6 N 3 O 3 S 2 and a molecular weight of 451.64 g/mol, the incorporation of six deuterium atoms makes it an ideal internal standard for the quantitative bioanalysis of Metopimazine in pharmacokinetic and metabolic stability studies. Metopimazine is known to be rapidly metabolized to its major human metabolite, Metopimazine acid, and has shown low absolute bioavailability in human studies. Researchers utilize this compound to precisely investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and to explore dopamine signaling pathways at a molecular level. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-NPUHHBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676045
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215315-86-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metopimazine-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Metopimazine-d6. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

This compound is the deuterated analog of Metopimazine, a phenothiazine derivative with potent antiemetic properties. The introduction of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard in quantitative bioanalysis. Metopimazine acts as an antagonist at dopamine D2, histamine H1, and serotonin 5-HT3 receptors, making it effective in the prevention and treatment of nausea and vomiting.

Chemical Structure and Properties

This compound is structurally similar to Metopimazine, with six deuterium atoms incorporated into the propyl chain linking the phenothiazine core to the piperidine ring.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 1215315-86-8[1][2]
Molecular Formula C₂₂H₂₁D₆N₃O₃S₂[2]
Molecular Weight 451.64 g/mol
IUPAC Name 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl-1,1,2,2,3,3-d6]-4-piperidinecarboxamideN/A
Synonyms 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide, 2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine, EXP 999-d6, RP 9965-d6, Vogalene-d6

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Pale Yellow Solid
Storage 2-8°C Refrigerator
Shipping Conditions Ambient

Synthesis

A detailed experimental protocol for the synthesis of this compound, specifically outlining the isotopic labeling steps, is not publicly available. The general synthesis of Metopimazine involves the alkylation of 2-(methylsulfonyl)phenothiazine with a protected 3-halopropylamine derivative, followed by deprotection and reaction with isonipecotamide. The deuterium labeling in this compound is located on the propyl chain. This can be achieved by using a deuterated 1,3-dihalopropane derivative during the alkylation step.

Conceptual Synthetic Workflow:

G A 2-(Methylsulfonyl)phenothiazine C 10-(3-Halopropyl-d6)-2-(methylsulfonyl)phenothiazine A->C Alkylation B 1,3-Dihalopropane-d6 B->C E This compound C->E Alkylation D Isonipecotamide D->E

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the spectra of the non-deuterated Metopimazine can be used as a reference. The absence of proton signals in the propyl chain region of the ¹H NMR spectrum would confirm the successful deuteration.

Reference ¹H NMR Data for Metopimazine (400 MHz, DMSO-d₆): δ 7.7-7.0 (m, 7H, aromatic), 6.9-6.8 (m, 2H, -NH₂), 4.1 (t, 2H, N-CH₂), 3.2 (s, 3H, SO₂-CH₃), 2.8-2.7 (m, 2H, piperidine-CH₂), 2.4 (t, 2H, -CH₂-), 2.1-1.9 (m, 1H, piperidine-CH), 1.8-1.7 (m, 2H, -CH₂-), 1.6-1.5 (m, 4H, piperidine-CH₂).

Reference ¹³C NMR Data for Metopimazine (100 MHz, DMSO-d₆): δ 176.5, 145.4, 143.5, 140.1, 130.5, 128.0, 127.5, 127.2, 123.2, 122.2, 120.6, 116.4, 113.2, 54.8, 53.0, 44.6, 43.5, 41.7, 28.6, 23.5.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the identity and purity of this compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound.

Experimental Protocol (Reference for Metopimazine): A study on the fragmentation of Metopimazine utilized Electrospray Ionization (ESI) in positive-ion mode. High-resolution mass spectrometry (HRMS) was used to determine the accurate masses of product ions. H/D exchange experiments were also performed by dissolving samples in deuterated methanol (CD₃OD).

Expected Mass Spectrum of this compound: The [M+H]⁺ ion would be expected at m/z 452.6, which is 6 mass units higher than that of the non-deuterated Metopimazine (m/z 446.6).

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of this compound. A reversed-phase HPLC method developed for Metopimazine can be adapted for its deuterated analog.

Experimental Protocol (Reference for Metopimazine):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and a buffer (e.g., ammonium formate)

  • Detection: UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS)

  • Flow Rate: Typically around 1.0 mL/min

  • Injection Volume: 10-20 µL

Pharmacological Mechanism of Action

Metopimazine exerts its antiemetic effects by antagonizing several neurotransmitter receptors in the central nervous system, primarily in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.

Dopamine D2 Receptor Antagonism

Metopimazine blocks D2 receptors in the CTZ, which is a key area in the brain that detects emetic substances in the blood and relays signals to the vomiting center.

G Metopimazine This compound D2R Dopamine D2 Receptor Metopimazine->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA VomitingCenter Vomiting Center PKA->VomitingCenter Reduced Signaling Emesis ↓ Emesis VomitingCenter->Emesis G Metopimazine This compound H1R Histamine H1 Receptor Metopimazine->H1R Antagonism PLC Phospholipase C H1R->PLC IP3_DAG ↓ IP₃ & DAG PLC->IP3_DAG Ca2 ↓ Intracellular Ca²⁺ IP3_DAG->Ca2 VestibularNuclei Vestibular Nuclei Ca2->VestibularNuclei Reduced Signaling VomitingCenter Vomiting Center VestibularNuclei->VomitingCenter Emesis ↓ Emesis VomitingCenter->Emesis G Metopimazine This compound HT3R Serotonin 5-HT3 Receptor Metopimazine->HT3R Antagonism IonChannel Ligand-gated Cation Channel HT3R->IonChannel Depolarization ↓ Depolarization IonChannel->Depolarization VagalAfferents Vagal Afferents Depolarization->VagalAfferents Reduced Signaling VomitingCenter Vomiting Center VagalAfferents->VomitingCenter Emesis ↓ Emesis VomitingCenter->Emesis

References

Metopimazine-d6 mechanism of action as a dopamine antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a phenothiazine derivative with potent antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, particularly within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a key area involved in the emetic reflex.[1] Metopimazine-d6 is a deuterated analog of Metopimazine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays, ensuring accurate quantification of Metopimazine in biological matrices.[2][3][4] From a pharmacodynamic perspective, the mechanism of action of this compound is considered identical to that of its non-deuterated counterpart. This guide provides an in-depth overview of the mechanism of action of Metopimazine as a dopamine antagonist, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Metopimazine functions as a potent antagonist at dopamine D2 and D3 receptors.[1] The antiemetic effect is primarily attributed to the blockade of D2 receptors in the CTZ. Dopamine released in the CTZ can activate D2 receptors, initiating a signaling cascade that leads to nausea and vomiting. By competitively binding to these receptors without activating them, Metopimazine prevents dopamine from exerting its emetogenic effects.

Beyond its central action in the CTZ, Metopimazine is also considered to have peripheral selectivity, meaning it does not readily cross the blood-brain barrier, which may contribute to a lower incidence of central nervous system side effects compared to other dopamine antagonists.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Metopimazine, as an antagonist, binds to the D2 receptor but does not induce this conformational change, thereby blocking the dopamine-induced inhibition of adenylyl cyclase and preventing the downstream signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Metopimazine Metopimazine Metopimazine->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (Emesis Signal Inhibition) cAMP->Response Leads to

Dopamine D2 receptor signaling pathway and the antagonistic action of Metopimazine.

Quantitative Data: Receptor Binding Affinities

Metopimazine exhibits a distinct binding profile, with high affinity for several receptors implicated in nausea and vomiting. The following table summarizes the available quantitative data on Metopimazine's binding affinity (Ki) for various receptors.

ReceptorLigandKi (nM)pKiSource
Dopamine D2Metopimazine~647.19
Dopamine D2MetopimazineNanomolar Affinity-
Alpha-1 AdrenergicMetopimazineNanomolar Affinity-
Histamine H1MetopimazineNanomolar Affinity-

Note: Nanomolar affinity indicates a Ki value in the range of 1-100 nM. Further studies are needed to determine the precise Ki values for all targeted receptors.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Metopimazine for the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Test Compound: Metopimazine at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells expressing the D2 receptor and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]Spiperone (at a concentration close to its Kd), and cell membrane preparation.

    • Non-specific Binding: Assay buffer, [3H]Spiperone, non-specific binding control, and cell membrane preparation.

    • Competition Binding: Assay buffer, [3H]Spiperone, varying concentrations of Metopimazine, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Metopimazine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Metopimazine that inhibits 50% of the specific binding of [3H]Spiperone).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare D2 Receptor Membranes Incubation Incubate Membranes with Radioligand and Metopimazine Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Metopimazine dilutions, and Controls Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Determine IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Experimental workflow for a radioligand binding assay.
Functional Assay: cAMP Inhibition Assay

This protocol measures the ability of Metopimazine to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

  • Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Agonist: Dopamine.

  • Antagonist: Metopimazine.

  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into the appropriate microplate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Metopimazine or vehicle for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells. Simultaneously or immediately after, add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Metopimazine concentration.

    • Determine the IC50 value, which is the concentration of Metopimazine that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate D2 Receptor- Expressing Cells Preincubate Pre-incubate with Metopimazine Plate_Cells->Preincubate Stimulate Stimulate with Dopamine and Forskolin Preincubate->Stimulate Measure_cAMP Measure Intracellular cAMP Levels Stimulate->Measure_cAMP Analyze_Data Determine IC50 for Dopamine Antagonism Measure_cAMP->Analyze_Data

Experimental workflow for a functional cAMP inhibition assay.

Conclusion

Metopimazine exerts its antiemetic effects primarily through the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Its multifaceted binding profile, including affinity for alpha-1 adrenergic and histamine H1 receptors, may also contribute to its overall therapeutic action. The deuterated form, this compound, serves as an essential tool for the accurate bioanalysis of the parent compound, while sharing the same fundamental mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Metopimazine and other dopamine antagonists in preclinical and clinical research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Metopimazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily functioning as a dopamine D2 and D3 receptor antagonist.[1] Its clinical utility in managing nausea and vomiting, particularly in the context of chemotherapy, is well-established.[2][3] The strategic incorporation of deuterium into the Metopimazine structure presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This guide provides a comprehensive overview of the known physical and chemical properties of Metopimazine, discusses the anticipated effects of deuteration, and outlines relevant experimental protocols and signaling pathways. As specific data for deuterated Metopimazine is not extensively available in public literature, this document combines reported data for the parent compound with established principles of deuterium isotope effects.

Physicochemical Properties

The introduction of deuterium in place of protium can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] While significant shifts in properties like melting point or boiling point are not always observed, deuteration can influence characteristics such as lipophilicity and pKa to a minor extent. The following tables summarize the available quantitative data for non-deuterated Metopimazine.

Table 1: Physical Properties of Metopimazine

PropertyValueSource
Molecular FormulaC22H27N3O3S2[5]
Molecular Weight445.6 g/mol
AppearancePale Yellow Solid
Melting Point170.5 °C
Boiling Point679.0 ± 65.0 °C at 760 mmHg
Water Solubility0.019 mg/mL
SolubilitySoluble in DMSO

Table 2: Chemical and Pharmacokinetic Properties of Metopimazine

PropertyValueSource
pKa (Strongest Basic)8.48
logP2.91
Polar Surface Area83.71 Ų
Bioavailability19–34%
Elimination Half-lifeApproximately 2 hours
Time to Peak Plasma Concentration (Tmax)Approximately 60 minutes
Major MetaboliteMetopimazine Acid
The Impact of Deuteration

Deuteration of a drug molecule is a strategic modification aimed at improving its metabolic profile. The primary impact of substituting hydrogen with deuterium lies in the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.

For Metopimazine, which is rapidly metabolized to its acid metabolite, deuteration at specific metabolically active sites could:

  • Decrease the rate of metabolism: This would lead to a longer plasma half-life of the parent drug.

  • Increase systemic exposure (AUC): A slower metabolism would result in a higher overall concentration of the drug in the bloodstream over time.

  • Reduce the formation of metabolites: This could potentially alter the safety profile by decreasing the concentration of active or potentially toxic metabolites.

  • Potentially lead to a more consistent therapeutic effect: A more stable pharmacokinetic profile can result in less inter-individual variability in drug response.

It is important to note that the pharmacodynamic properties of the drug, i.e., its interaction with the dopamine receptors, are not expected to be significantly altered by deuteration.

Mechanism of Action and Signaling Pathway

Metopimazine exerts its antiemetic effects primarily through the antagonism of dopamine D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brain. By blocking these receptors, Metopimazine inhibits the signaling cascade that leads to nausea and vomiting.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that ultimately modulates neuronal excitability. As an antagonist, Metopimazine blocks this pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Metopimazine Deuterated Metopimazine Metopimazine->D2R Blocks G_protein Gαi/βγ Complex D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Deuterated Metopimazine.

Experimental Protocols

Characterization of deuterated Metopimazine would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Synthesis of Deuterated Metopimazine

The synthesis of deuterated Metopimazine would likely follow established synthetic routes for the parent compound, but with the introduction of deuterated building blocks at specific positions. For example, deuterated precursors could be used in the alkylation steps of the phenothiazine core or the piperidine ring. The specific synthetic strategy would depend on the desired location of the deuterium atoms to maximize the kinetic isotope effect on metabolism.

Structural Elucidation and Purity Analysis

NMR is a primary tool for confirming the structure of a molecule and determining the position and extent of deuteration.

Protocol for ¹H and ²H NMR:

  • Sample Preparation: Dissolve 5-10 mg of deuterated Metopimazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent may be used.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The absence or significant reduction in the intensity of proton signals at specific chemical shifts, compared to the spectrum of non-deuterated Metopimazine, will confirm the location of deuterium substitution.

  • ²H NMR Acquisition:

    • Acquire a one-dimensional ²H NMR spectrum.

    • The presence of signals in the ²H spectrum will directly show the chemical environment of the deuterium atoms.

  • Data Analysis:

    • Integrate the signals in both ¹H and ²H spectra to determine the degree of deuteration at each site.

MS is crucial for confirming the molecular weight of the deuterated compound and quantifying the isotopic enrichment.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the deuterated Metopimazine in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Acquisition: Acquire a full scan mass spectrum in high-resolution mode.

  • Data Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated Metopimazine.

    • The mass shift compared to the non-deuterated compound will indicate the number of deuterium atoms incorporated.

    • The isotopic distribution pattern can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing the isotopic enrichment.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated Metopimazine.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Start Starting Materials (including deuterated reagents) Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ²H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity In_Vitro In Vitro Metabolic Stability Assays Purity->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies In_Vitro->In_Vivo

Caption: General Experimental Workflow for Deuterated Metopimazine.

Conclusion

Deuterated Metopimazine represents a promising next-generation antiemetic with the potential for an improved pharmacokinetic profile. While specific experimental data for the deuterated form is limited, the well-understood principles of the kinetic isotope effect provide a strong rationale for its development. The physical and chemical properties of the parent compound, Metopimazine, serve as a solid foundation for this endeavor. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of deuterated Metopimazine, paving the way for further research and development in this area.

References

In-Depth Technical Guide to Metopimazine-d6: Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification and purity assessment of Metopimazine-d6, a deuterated analog of Metopimazine. The information is structured to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and data presentation in a clear, accessible format.

Certificate of Analysis (Exemplar)

A Certificate of Analysis (CoA) for a research-grade compound like this compound is a critical document that attests to its quality and purity. Below is a summary table representing typical data found on a CoA for this compound.

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Purity (HPLC) ≥98.0%99.5%HPLC-UV
Chemical Identity (¹H NMR) Conforms to StructureConforms¹H NMR Spectroscopy
Mass Identity (MS) Conforms to Molecular WeightConformsESI-MS
Deuterium Incorporation ≥99% atom % D99.6%¹H NMR / Mass Spectrometry
Residual Solvents As per USP <467>ConformsHeadspace GC-MS
Water Content (Karl Fischer) ≤0.5%0.2%Karl Fischer Titration

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is employed to separate and quantify this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate and di-potassium hydrogen phosphate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The sample is injected into the HPLC system.

    • The resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the extent of deuterium incorporation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • A small amount of the sample is dissolved in the deuterated solvent.

    • The ¹H NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound.

    • The absence or significant reduction of proton signals at the deuterated positions confirms high isotopic enrichment.

Mass Spectrometry (MS) for Mass Identity and Deuterium Incorporation

Mass spectrometry confirms the molecular weight of this compound and provides further evidence for the level of deuterium incorporation.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured.

    • The observed m/z is compared to the calculated molecular weight of this compound.

    • The isotopic distribution pattern is analyzed to confirm the presence of six deuterium atoms.

Visualizations

Signaling Pathway of Metopimazine

Metopimazine is an antiemetic agent that primarily acts as an antagonist at dopamine D2 receptors.[1][2][3] It also exhibits antagonistic effects on serotonin 5-HT3 and histamine H1 receptors.[1] This multi-receptor antagonism contributes to its efficacy in preventing nausea and vomiting.[1] The primary site of action is the chemoreceptor trigger zone (CTZ) in the brainstem.

Metopimazine_Signaling_Pathway Metopimazine Metopimazine D2R Dopamine D2 Receptor Metopimazine->D2R Antagonizes HT3R Serotonin 5-HT3 Receptor Metopimazine->HT3R Antagonizes H1R Histamine H1 Receptor Metopimazine->H1R Antagonizes CTZ Chemoreceptor Trigger Zone (CTZ) D2R->CTZ Activates HT3R->CTZ Activates H1R->CTZ Activates VomitingCenter Vomiting Center CTZ->VomitingCenter Signals NauseaVomiting Nausea & Vomiting VomitingCenter->NauseaVomiting Induces

Caption: Mechanism of action of Metopimazine.

Workflow for Certificate of Analysis Generation

The generation of a Certificate of Analysis is a structured process that ensures the quality and compliance of a chemical standard. This workflow outlines the key stages from initial synthesis to the final certification.

CoA_Workflow Synthesis Chemical Synthesis of this compound Purification Purification Synthesis->Purification QC_Testing Quality Control Testing (HPLC, NMR, MS, etc.) Purification->QC_Testing Data_Review Data Review and Analysis QC_Testing->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final Quality Assurance Approval CoA_Generation->Final_Approval Release Product Release Final_Approval->Release

Caption: Workflow for generating a Certificate of Analysis.

References

Navigating the Nuances of Isotopic Stability: A Technical Guide to Metopimazine-d6 in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the use of isotopically labeled internal standards is a cornerstone of accurate quantification. Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine, serves this critical role. However, the reliability of any analysis hinges on the isotopic stability of the internal standard under various experimental conditions. This technical guide provides an in-depth exploration of the potential for isotopic exchange of this compound in acidic environments, offering a framework for assessing its stability and ensuring data integrity.

Principles of Deuterium Exchange in Acidic Media

Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[1] This process can be catalyzed by both acids and bases.[2][3] In acidic conditions, the exchange mechanism often involves the protonation of a nearby functional group, which can facilitate the removal of a deuteron and its replacement with a proton from the solvent.

For a molecule like Metopimazine, which possesses several functional groups, including an amide and aromatic rings, certain positions may be more susceptible to acid-catalyzed deuterium exchange. Hydrogens (or deuterons) on carbons alpha to a carbonyl group, as well as those on electron-rich aromatic systems, can be prone to exchange under forcing acidic conditions.[2][3] The stability of the deuterium labels is paramount, as any loss can alter the mass of the internal standard, leading to inaccuracies in quantification.

Potential Sites of Deuterium Exchange on this compound

The precise location of the deuterium atoms on the this compound molecule is critical in assessing its potential for isotopic exchange. Assuming the deuterium labels are placed on the N,N-dimethyl groups of the piperidine ring, these are generally considered stable. However, if deuterium is located at other positions, such as the aromatic rings or the carbon adjacent to the amide carbonyl, there could be a higher propensity for exchange under acidic stress. The following diagram illustrates a generalized mechanism for acid-catalyzed deuterium exchange on an aromatic ring, a potential site of instability.

G cluster_0 Acid-Catalyzed Aromatic Deuterium Exchange A Aromatic Ring with Deuterium (Ar-D) B Protonation of the Ring (Formation of Arenium Ion) A->B + H+ C Loss of Deuteron B->C - D+ D Deprotonation to Restore Aromaticity C->D E Aromatic Ring with Hydrogen (Ar-H) D->E H_plus H+ D_plus D+

Figure 1. A generalized pathway for acid-catalyzed deuterium exchange on an aromatic ring.

Experimental Protocol for Assessing Isotopic Stability

To rigorously evaluate the isotopic stability of this compound, a forced degradation study under acidic conditions is recommended. This involves subjecting the compound to various pH levels, temperatures, and incubation times to identify potential degradation or isotopic exchange.

Materials and Reagents
  • This compound

  • Metopimazine (non-deuterated reference standard)

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid

Equipment
  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath with temperature control

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • A suitable reversed-phase HPLC column (e.g., C18)

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the isotopic stability of this compound.

G cluster_workflow Isotopic Stability Assessment Workflow start Prepare Stock Solution of this compound stress Incubate Aliquots under Acidic Stress Conditions (Varying pH, Temperature, Time) start->stress neutralize Neutralize Samples at Defined Time Points stress->neutralize analyze Analyze by LC-MS/MS neutralize->analyze quantify Quantify Parent (d6) and Potential Exchange Products (d5, d4...d0) analyze->quantify end Evaluate Isotopic Purity and Stability quantify->end

Figure 2. Experimental workflow for the assessment of this compound isotopic stability.

Detailed Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each acidic condition (0.01 M, 0.1 M, and 1 M HCl), prepare a series of test solutions by diluting the this compound stock solution to a final concentration of 10 µg/mL.

    • Incubate the test solutions at controlled temperatures, for example, 40°C and 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the degradation/exchange reaction.

  • LC-MS/MS Analysis:

    • Analyze the neutralized samples using a validated LC-MS/MS method capable of separating Metopimazine from its potential degradation products and isotopologues.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor the transitions for this compound and its potential back-exchanged products (d5, d4, d3, d2, d1, and d0 - the non-deuterated form).

  • Data Analysis:

    • Calculate the peak areas for this compound and any observed back-exchanged isotopologues at each time point.

    • Determine the percentage of isotopic purity remaining for this compound under each stress condition.

Data Presentation

The quantitative data generated from the stability study should be summarized in a clear and structured format to facilitate comparison across different conditions. The following table provides a template for presenting the results.

Stress ConditionIncubation Time (hours)Temperature (°C)Isotopic Purity of this compound (%)
Control (No Acid) 2460>99%
0.01 M HCl 040>99%
240>99%
440>99%
840>99%
2440>99%
0.1 M HCl 040>99%
24098%
44097%
84095%
244092%
1 M HCl 060>99%
26090%
46085%
86078%
246065%

Table 1: Hypothetical Isotopic Stability Data for this compound under Acidic Stress Conditions.

Conclusion

Ensuring the isotopic stability of deuterated internal standards is a critical aspect of robust bioanalytical method development and validation. While this compound is expected to be a reliable internal standard, its stability under harsh acidic conditions should not be assumed. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the potential for deuterium exchange. By undertaking such forced degradation studies, researchers and drug development professionals can confidently use this compound in their analytical assays, thereby ensuring the accuracy and reliability of their data. This proactive approach to understanding the stability of critical reagents is indispensable for successful drug development programs.

References

Understanding the Deuterium Isotope Effect on Metopimazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily used for the management of nausea and vomiting. Its therapeutic action is attributed to its antagonist activity at dopamine D2 and D3 receptors. The pharmacokinetics of Metopimazine are characterized by extensive first-pass metabolism, leading to the formation of its major metabolite, metopimazine acid. This biotransformation is predominantly mediated by liver amidases. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic processes. This "deuterium isotope effect" presents a compelling strategy for optimizing the pharmacokinetic profile of drugs like Metopimazine. This technical guide explores the theoretical underpinnings of applying the deuterium isotope effect to Metopimazine, proposing potential benefits and outlining a hypothetical experimental framework for its investigation. It is important to note that the quantitative data and experimental outcomes presented herein are hypothetical, as no direct studies on deuterated Metopimazine have been published to date.

Introduction to Metopimazine

Metopimazine is a peripherally restricted dopamine receptor antagonist. By blocking D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, it effectively suppresses nausea and vomiting.[1] Unlike some other antiemetics, Metopimazine does not readily cross the blood-brain barrier, which may contribute to a more favorable side-effect profile.

The Metabolic Fate of Metopimazine

The primary metabolic pathway of Metopimazine is the hydrolysis of its terminal amide group to form metopimazine acid.[1][2][3][4] This reaction is catalyzed predominantly by liver amidases, with a minor contribution from aldehyde oxidase. Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, are involved in minor oxidative pathways, but their contribution to the overall clearance of Metopimazine is considered negligible.

The extensive first-pass metabolism results in low bioavailability of the parent drug and high circulating levels of the less potent metopimazine acid. This metabolic characteristic is a key target for potential optimization through deuteration.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the molecule with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

For enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step, this substitution can lead to:

  • Reduced rate of metabolism

  • Increased plasma half-life of the parent drug

  • Increased overall drug exposure (AUC)

  • Potentially altered metabolite profiles

Hypothetical Application of Deuteration to Metopimazine

Given that the primary metabolic pathway of Metopimazine is amide hydrolysis, deuteration strategies would logically focus on the chemical groups involved in this transformation.

Proposed Sites for Deuteration

The most logical positions for deuterium substitution on the Metopimazine molecule to influence its metabolism would be on the carbon atoms adjacent to the amide group and the nitrogen of the piperidine ring.

  • α-Carbon to the Amide Carbonyl: Deuteration at this position could sterically and electronically influence the approach and binding of the amidase enzyme.

  • Piperidine Ring: Strategic deuteration of the piperidine ring, particularly at positions that may interact with the active site of the amidase, could also modulate the rate of hydrolysis.

Postulated Effects on Metopimazine Pharmacokinetics

By slowing the rate of amide hydrolysis through a deuterium isotope effect, the following pharmacokinetic changes could hypothetically be observed for a deuterated version of Metopimazine (d-Metopimazine) compared to the non-deuterated parent drug:

  • Decreased Rate of Metopimazine Acid Formation: The primary metabolic pathway would be attenuated.

  • Increased Half-Life (t½): With a slower clearance, the parent drug would remain in circulation for a longer period.

  • Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall exposure to the active parent drug would be enhanced.

  • Potential for Reduced Dosing Frequency: A longer half-life could allow for less frequent administration.

Proposed Experimental Protocols

To investigate the deuterium isotope effect on Metopimazine, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Metopimazine

The first step would involve the chemical synthesis of deuterated Metopimazine analogues. This would require the use of deuterated starting materials and reagents in a multi-step synthetic process.

In Vitro Metabolic Stability Assays
  • Objective: To compare the rate of metabolism of Metopimazine and d-Metopimazine.

  • Methodology:

    • Incubate Metopimazine and d-Metopimazine separately with human liver microsomes (a source of amidases) and human liver cytosol (a source of aldehyde oxidase).

    • Collect samples at various time points.

    • Quench the reaction.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent drug and the appearance of metopimazine acid.

    • Calculate the intrinsic clearance and half-life for each compound.

In Vivo Pharmacokinetic Studies in Animal Models
  • Objective: To compare the pharmacokinetic profiles of Metopimazine and d-Metopimazine in a living organism.

  • Methodology:

    • Administer equivalent oral doses of Metopimazine and d-Metopimazine to separate groups of laboratory animals (e.g., rats or dogs).

    • Collect blood samples at predetermined time points over 24 hours.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples by LC-MS to determine the concentrations of the parent drug and its major metabolite.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance).

Hypothetical Data Presentation

The following tables present hypothetical data that might be obtained from the proposed experiments, illustrating the potential impact of deuteration on Metopimazine's properties.

Table 1: Hypothetical In Vitro Metabolic Stability Data

CompoundHuman Liver Microsomes Intrinsic Clearance (μL/min/mg protein)Human Liver Cytosol Intrinsic Clearance (μL/min/mg protein)
Metopimazine15025
d-Metopimazine7518

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterMetopimazined-Metopimazine
Cmax (ng/mL)5095
Tmax (hr)1.01.5
AUC (0-t) (ng*hr/mL)200450
t½ (hr)2.55.0
Clearance (mL/hr/kg)20090

Visualizations

Signaling Pathway of Metopimazine

Metopimazine_Signaling_Pathway cluster_CTZ Chemoreceptor Trigger Zone (CTZ) D2/D3_Receptor Dopamine D2/D3 Receptor Nausea_Vomiting_Signal Nausea and Vomiting Signal D2/D3_Receptor->Nausea_Vomiting_Signal Initiates Dopamine Dopamine Dopamine->D2/D3_Receptor Activates Metopimazine Metopimazine Block Blocks Metopimazine->Block Block->D2/D3_Receptor

Caption: Metopimazine blocks dopamine D2/D3 receptors in the CTZ.

Experimental Workflow for Investigating the Deuterium Isotope Effect

Deuterium_Effect_Workflow Synthesis Synthesis of d-Metopimazine In_Vitro In Vitro Metabolic Stability (Liver Microsomes/Cytosol) Synthesis->In_Vitro In_Vivo In Vivo Pharmacokinetics (Animal Model) Synthesis->In_Vivo Data_Analysis LC-MS Analysis of Parent and Metabolite In_Vitro->Data_Analysis In_Vivo->Data_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Data_Analysis->PK_Modeling Comparison Comparison of Metopimazine and d-Metopimazine PK_Modeling->Comparison

Caption: Workflow for studying the deuterium isotope effect on Metopimazine.

Logical Relationship of Deuterium Effect on Metabolism

Metabolism_Logic_Diagram Metopimazine_Structure Metopimazine Deuteration Deuterium Substitution at Metabolic Site Metopimazine_Structure->Deuteration Stronger_Bond Stronger C-D Bond Deuteration->Stronger_Bond Slower_Metabolism Slower Amide Hydrolysis by Liver Amidases Stronger_Bond->Slower_Metabolism Altered_PK Altered Pharmacokinetics (Increased t½, AUC) Slower_Metabolism->Altered_PK

References

Metopimazine-d6 Metabolism: A Deep Dive into its Plasma Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Metopimazine (MPZ), with a specific focus on its deuterated analog, Metopimazine-d6, and the identification and quantification of its major metabolites in plasma. This document synthesizes current scientific literature to offer detailed insights into the metabolic pathways, experimental methodologies, and key quantitative data essential for drug development and clinical research.

Executive Summary

Metopimazine, a phenothiazine derivative antiemetic, undergoes extensive first-pass metabolism, leading to the formation of its principal plasma metabolite, Metopimazine acid (MPZA).[1][2][3][4][5] This biotransformation is primarily mediated by liver amidases, with a minor contribution from aldehyde oxidase. The resulting acid metabolite, MPZA, circulates in plasma at significantly higher concentrations than the parent drug. While cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in minor oxidative pathways, their role in the overall clearance of Metopimazine is minimal. Understanding the metabolic profile of Metopimazine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is standard practice in bioanalytical methods to ensure accurate quantification.

Metabolic Pathways of Metopimazine

The primary metabolic transformation of Metopimazine involves the hydrolysis of its terminal amide group to a carboxylic acid, yielding Metopimazine acid (MPZA). This reaction is predominantly catalyzed by amidases located in the liver. A secondary, less significant pathway for the formation of MPZA is through the action of aldehyde oxidase.

In addition to the major pathway, minor oxidative metabolites have been identified in vitro, designated as MPZS and MPZH. These are formed through reactions mediated by CYP3A4 and CYP2D6. However, in vivo studies have confirmed that these oxidative pathways are of negligible importance compared to the amide hydrolysis in humans.

Metopimazine_Metabolism MPZ Metopimazine (MPZ) MPZA Metopimazine Acid (MPZA) (Major Metabolite) MPZ->MPZA Amidase (Primary) Aldehyde Oxidase (Secondary) Minor_Metabolites Minor Oxidative Metabolites (MPZS, MPZH) MPZ->Minor_Metabolites CYP3A4, CYP2D6 (Minor Pathway)

Metabolic pathway of Metopimazine.

Quantitative Analysis of Metopimazine and its Metabolites in Plasma

The quantification of Metopimazine and Metopimazine acid in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are crucial for pharmacokinetic studies, enabling the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Metopimazine (MPZ) and its major metabolite, Metopimazine acid (MPZA), in plasma from studies conducted in both pediatric and adult populations.

Table 1: Pharmacokinetic Parameters of Metopimazine (MPZ) in Plasma

PopulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Children0.33 mg/kg (oral)17.2 (median)1 (median)-
Adults20 mg (oral, preprandial)43 (median)-22.6 (median)
Adults50 mg (oral, preprandial)--16.2 (median)
Adults20 mg (oral, postprandial)--52.4 (median)
Adults50 mg (oral, postprandial)--35.2 (median)

Table 2: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Plasma

PopulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Children0.33 mg/kg (oral)76.3 (median)2.5 (median)-
Adults20 mg (oral, preprandial)107.5 (median)2 (median)-

Experimental Protocols

This section outlines the typical experimental methodologies employed for the study of Metopimazine metabolism and the quantification of its metabolites in plasma.

In Vitro Metabolism Studies

In vitro assays are essential for identifying the enzymes responsible for a drug's metabolism.

Objective: To determine the metabolic stability of Metopimazine and identify the enzymes involved in its biotransformation.

Methodology:

  • Incubation with Liver Microsomes:

    • Human liver microsomes are incubated with Metopimazine at a concentration of 1 µM in a potassium phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., this compound).

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.

  • Incubation with Liver Cytosol:

    • To investigate the role of cytosolic enzymes like aldehyde oxidase, Metopimazine is incubated with human liver cytosol.

    • The experimental setup is similar to the microsomal incubation, but without the NADPH-regenerating system.

  • Recombinant Enzyme Phenotyping:

    • To identify specific CYP isoforms involved, Metopimazine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).

    • The formation of metabolites is monitored by LC-MS/MS.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis MPZ_Stock Metopimazine Stock Solution Incubate_Micro Incubate with Microsomes + NADPH MPZ_Stock->Incubate_Micro Incubate_Cyto Incubate with Cytosol MPZ_Stock->Incubate_Cyto Incubate_rCYP Incubate with rCYPs + NADPH MPZ_Stock->Incubate_rCYP Microsomes Liver Microsomes Microsomes->Incubate_Micro Cytosol Liver Cytosol Cytosol->Incubate_Cyto rCYPs Recombinant CYPs rCYPs->Incubate_rCYP Quench Quench Reaction (Acetonitrile + IS) Incubate_Micro->Quench Incubate_Cyto->Quench Incubate_rCYP->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze LCMS_Workflow Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

References

An In-depth Technical Guide on the Solubility of Metopimazine-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data from its non-deuterated counterpart, Metopimazine, and other structurally related phenothiazine derivatives. This information is intended to guide researchers in solvent selection for preclinical and research applications.

Introduction to this compound

Metopimazine is a phenothiazine derivative that functions as a selective dopamine D2 receptor antagonist.[1] It is primarily used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy.[2][3][4] The deuterated form, this compound, serves as a labeled internal standard for pharmacokinetic studies and other quantitative analyses.[5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and in vitro assays.

Solubility Data

Table 1: Qualitative Solubility of Metopimazine

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
WaterInsoluble

Table 2: Quantitative Solubility of Structurally Related Phenothiazine Derivatives (Proxy Data)

SolventChlorpromazine Hydrochloride (mg/mL)Thioridazine Hydrochloride (mg/mL)Reference(s)
EthanolApprox. 30 - 660Approx. 10
Dimethyl Sulfoxide (DMSO)Approx. 30 - 71Approx. 25 - 81
Dimethylformamide (DMF)Approx. 30Approx. 25
MethanolSolubleSoluble
ChloroformSolubleSoluble
Water (PBS, pH 7.2)Approx. 10-
EtherInsolubleInsoluble
BenzeneInsolubleInsoluble

Disclaimer: The data in Table 2 is for related phenothiazine compounds and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

4.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess shake Shake at constant temperature (24-48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the thermodynamic solubility of this compound.

4.2. Signaling Pathway of Metopimazine

Metopimazine acts as an antagonist at the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). The antagonism of this receptor is the basis of its antiemetic effect. The following diagram illustrates the canonical signaling pathway inhibited by Metopimazine.

G cluster_receptor Dopamine D2 Receptor Signaling cluster_intracellular Intracellular Cascade dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates metopimazine This compound metopimazine->d2r Antagonizes gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases production pka Protein Kinase A camp->pka Reduces activation response Cellular Response (e.g., reduced neuronal excitability) pka->response Inhibits

Caption: Simplified signaling pathway of Dopamine D2 Receptor antagonism by Metopimazine.

References

Metopimazine-d6 (CAS number: 1215315-86-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Metopimazine-d6 (CAS number: 1215315-86-8), a deuterated analog of the antiemetic drug Metopimazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. This compound is primarily used as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Metopimazine in biological samples.[1]

Core Compound Information

This compound is a stable isotope-labeled version of Metopimazine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, crucial for its application as an internal standard in quantitative bioanalysis, without significantly altering its chemical properties.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It should be noted that specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) provided by the supplier.

ParameterValueSource
CAS Number 1215315-86-8[3]
Molecular Formula C₂₂H₂₁D₆N₃O₃S₂
Molecular Weight 451.63 g/mol
Appearance Pale Yellow Solid
Storage Conditions 2-8°C Refrigerator
Solubility Soluble in Methanol
Isotopic Purity Typically >98% (Lot specific, refer to CoA)
Chemical Purity Typically >98% (Lot specific, refer to CoA)

Pharmacology of the Parent Compound: Metopimazine

Metopimazine is a phenothiazine derivative that functions as a potent and selective dopamine D2 and D3 receptor antagonist. Its antiemetic properties are primarily attributed to the blockade of these receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata. By inhibiting dopamine signaling in this area, Metopimazine effectively suppresses nausea and vomiting. Additionally, Metopimazine exhibits some affinity for serotonin (5-HT3) and histamine (H1) receptors, which may contribute to its overall antiemetic efficacy.

Signaling Pathway of Metopimazine's Mechanism of Action

The primary mechanism of action of Metopimazine involves the antagonism of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates the simplified signaling pathway affected by Metopimazine.

Metopimazine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron (Chemoreceptor Trigger Zone) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Vomiting_Signal Emetic Signal Transduction cAMP->Vomiting_Signal Leads to Metopimazine Metopimazine Metopimazine->D2R Antagonizes

Metopimazine antagonizes the dopamine D2 receptor.

Experimental Protocols

This compound is ideally used as an internal standard for the quantification of Metopimazine in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods for similar analytes.

Representative Bioanalytical Method for Metopimazine in Human Plasma using LC-MS/MS

This protocol is a generalized example and should be optimized and validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions:

  • Metopimazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Metopimazine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Metopimazine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Metopimazine Transition: m/z 446.2 → [specific product ion]

    • This compound Transition: m/z 452.2 → [specific product ion] (Note: The specific product ions need to be determined through compound tuning on the mass spectrometer.)

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical experiment using this compound as an internal standard.

Bioanalytical_Workflow cluster_preparation Sample and Standard Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (Unknown, Calibrator, or QC) IS_Spike Spike with This compound (IS) Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

A typical bioanalytical workflow for Metopimazine quantification.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Metopimazine in biological matrices. Its use as an internal standard is a well-established practice in bioanalytical method development. This technical guide provides a foundational understanding of its properties, the pharmacology of its parent compound, and a representative experimental protocol to aid in the design and execution of robust scientific studies. For specific applications, further optimization and validation of the provided methods are recommended.

References

Methodological & Application

Application Note: High-Throughput Quantification of Metopimazine in Human Plasma using LC-MS/MS with Metopimazine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the management of nausea and vomiting, particularly in the context of chemotherapy. Accurate and reliable quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Metopimazine in human plasma. The use of a stable isotope-labeled internal standard, Metopimazine-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Principle of the Method

This method employs protein precipitation for the extraction of Metopimazine and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Metopimazine and this compound, providing excellent selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Metopimazine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for fast and efficient separation.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metopimazine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Metopimazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).

Sample Preparation Protocol
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Metopimazine446.1141.04236
This compound452.1147.04236

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

Table 1: Quantitative Performance of the LC-MS/MS Method for Metopimazine

ParameterResult
Linearity Range 1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤ 5.8%
Inter-day Precision (%RSD) ≤ 7.0%
Accuracy (% Recovery) 93.8% - 107.0%

Data adapted from a pharmacokinetic study of Metopimazine in children.[1][2]

Mandatory Visualization

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: Workflow for the LC-MS/MS analysis of Metopimazine in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Metopimazine in human plasma. The simple and rapid protein precipitation extraction, coupled with the use of a deuterated internal standard, makes this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Quantitative Analysis of Metopimazine in Human Plasma using Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a non-sedating antiemetic agent used in the prevention and treatment of nausea and vomiting. Accurate and reliable quantification of Metopimazine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Metopimazine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Metopimazine-d6 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical methods to compensate for variability in sample preparation and matrix effects.[1]

The described method is based on common practices for the bioanalysis of small molecules in biological matrices and adheres to the principles of regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA.[2][3]

Experimental Protocols

Materials and Reagents
  • Metopimazine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade ethyl acetate

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Metopimazine and this compound reference standards.

    • Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Metopimazine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for a structurally similar compound and is a robust technique for extracting analytes from complex matrices.[4]

  • Label polypropylene tubes for each CC, QC, and unknown sample.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank samples.

  • Aliquot 200 µL of human plasma (calibration standards, QC samples, or study samples) into the corresponding tubes.

  • Vortex each tube for 30 seconds.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS parameters below).

  • Vortex for 1 minute and transfer the solution to autosampler vials for LC-MS/MS analysis.

Alternative Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to LLE.[1]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system is suitable.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is required for quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be determined by infusing the individual compounds into the mass spectrometer. The values below are illustrative placeholders.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metopimazine [To be determined][To be determined][To be determined]
This compound [To be determined][To be determined][To be determined]

Data Presentation: Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated method.

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaTypical Result
Calibration Range -0.1 - 100 ng/mL
Regression Model Weighted linear regression (1/x or 1/x²)1/x²
Correlation Coefficient (r²) ≥ 0.99> 0.995
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)Meets criteria

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.1≤ 20%80 - 120%≤ 20%80 - 120%
Low QC 0.3≤ 15%85 - 115%≤ 15%85 - 115%
Mid QC 10≤ 15%85 - 115%≤ 15%85 - 115%
High QC 80≤ 15%85 - 115%≤ 15%85 - 115%

Acceptance criteria are based on FDA and EMA guidelines.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 0.3Consistent and reproducibleWithin ±15%
High QC 80Consistent and reproducibleWithin ±15%

The CV of the matrix factor should be ≤ 15%.

Table 4: Stability

Stability TestStorage ConditionsDurationAcceptance Criteria
Freeze-Thaw Stability -20°C to room temperature3 cyclesMean concentration within ±15% of nominal
Short-Term Stability Room temperature24 hoursMean concentration within ±15% of nominal
Long-Term Stability -80°C3 monthsMean concentration within ±15% of nominal
Post-Preparative Stability Autosampler (e.g., 10°C)48 hoursMean concentration within ±15% of nominal

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of Metopimazine in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Experimental workflow for Metopimazine analysis.

Bioanalytical Method Validation Parameters

This diagram shows the key parameters that must be assessed during the validation of the bioanalytical method.

G cluster_core Core Validation Parameters cluster_sample Sample Handling & Matrix Effects Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Dilution Dilution Integrity Validation->Dilution

Key parameters for bioanalytical method validation.

References

Application Note & Protocol: Development and Validation of a Bioanalytical Method for Metopimazine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a phenothiazine derivative with anti-dopaminergic activity used as an antiemetic to treat nausea and vomiting.[1][2][3] It is characterized by extensive first-pass metabolism, with its major metabolite being metopimazine acid.[4][5] Accurate quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. This application note details a robust and sensitive bioanalytical method for the determination of Metopimazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (Metopimazine-d3). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it mimics the analyte throughout the analytical process, correcting for variations in sample preparation and matrix effects.

Experimental Protocols

Materials and Reagents
  • Metopimazine reference standard (≥98% purity)

  • Metopimazine-d3 (isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

A high-performance liquid chromatography (HPLC) system is used for the separation of Metopimazine and its deuterated internal standard.

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 5.0 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Metopimazine and Metopimazine-d3.

ParameterMetopimazineMetopimazine-d3 (IS)
Precursor Ion (m/z) 431.2434.2
Product Ion (m/z) 100.1103.1
Dwell Time (ms) 150150
Collision Energy (eV) 3535
Declustering Potential (V) 8080
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepared by dissolving Metopimazine and Metopimazine-d3 in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common and effective technique for sample clean-up in bioanalysis.

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of Metopimazine-d3 internal standard working solution (100 ng/mL) and vortex.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Metopimazine and Metopimazine-d3 with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Method Validation Summary

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation.

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -5.8% to 6.2%
Inter-day Accuracy (%Bias) -7.1% to 8.0%
Recovery > 85% for both analyte and internal standard
Matrix Effect Minimal ion suppression or enhancement observed
Stability Stable under various storage and handling conditions (Freeze-thaw, short-term, long-term)

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standard (Metopimazine-d3) Plasma->IS Vortex1 Vortex IS->Vortex1 SPE_Load Load Sample Vortex1->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection Chromatography Chromatographic Separation (C18) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Bioanalytical workflow for Metopimazine quantification.

Signaling Pathway/Logical Relationship Diagram

Analyte_IS_Relationship Rationale for Deuterated Internal Standard Use cluster_process Analytical Process Analyte Metopimazine (Analyte) Sample_Prep Sample Preparation (SPE) Analyte->Sample_Prep IS Metopimazine-d3 (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization ESI Ionization LC_Separation->Ionization Recovery_Var Extraction Recovery Recovery_Var->Sample_Prep Matrix_Effect Matrix Effects Matrix_Effect->Ionization Injection_Var Injection Volume Injection_Var->LC_Separation

Caption: Rationale for using a deuterated internal standard.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable bioanalytical method for the quantification of Metopimazine in human plasma using LC-MS/MS with a deuterated internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability during sample processing and analysis.

References

Application Notes and Protocols for Metop-imazine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopimazine is a phenothiazine-based antiemetic agent utilized for the management of nausea and vomiting. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile in clinical trials, a robust and accurate bioanalytical method is imperative. The use of a stable isotope-labeled internal standard, such as Metopimazine-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart minimizes variations due to sample preparation and matrix effects, thereby ensuring high precision and accuracy in pharmacokinetic (PK) assessments.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies of Metopimazine in human subjects. The protocols are intended to guide researchers in designing and executing clinical PK trials and the subsequent bioanalysis of collected samples.

Pharmacokinetic Profile of Metopimazine

Metopimazine is rapidly absorbed after oral administration, with the maximum plasma concentration (Cmax) typically reached within one to two hours.[1][2] It undergoes significant first-pass metabolism, primarily through deamination by liver amidases, to its major and active metabolite, metopimazine acid (MPZA).[1] This active metabolite has a longer half-life than the parent drug and contributes to the overall antiemetic effect. The plasma concentrations of metopimazine acid are substantially higher than those of Metopimazine.[2] The pharmacokinetic profile of Metopimazine has been shown to be comparable between adults and children.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Metopimazine and its active metabolite, metopimazine acid, in both adult and pediatric populations.

Table 1: Pharmacokinetic Parameters of Metopimazine in Adults

ParameterValueReference
Tmax (Time to Cmax) ~ 60 minutes
Elimination Half-Life ~ 2 hours
Bioavailability < 20% (for a 10 mg dose)

Table 2: Pharmacokinetic Parameters of Metopimazine in Children (0.33 mg/kg single oral dose)

ParameterMedian ValueRangeReference
Cmax (Maximum Concentration) 17.2 ng/mL6.4 - 92.2 ng/mL
Tmax (Time to Cmax) 1 hour-
Elimination Half-Life 2.18 hours-

Table 3: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Children (following a 0.33 mg/kg single oral dose of Metopimazine)

ParameterMedian ValueRangeReference
Cmax (Maximum Concentration) 76.3 ng/mL36.9 - 145.7 ng/mL
Tmax (Time to Cmax) 150 minutes-

Metabolic Pathway of Metopimazine

Metopimazine is primarily metabolized in the liver to metopimazine acid. This biotransformation is a key determinant of the drug's overall pharmacokinetic profile and therapeutic activity.

Metopimazine_Metabolism Metopimazine Metopimazine Metopimazine_Acid Metopimazine Acid (Active Metabolite) Metopimazine->Metopimazine_Acid Hepatic Amidase (Major Pathway) PK_Study_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing and Sampling cluster_analysis Sample and Data Analysis Screening Screening & Informed Consent Inclusion Inclusion/Exclusion Criteria Check Screening->Inclusion Fasting Overnight Fasting Inclusion->Fasting Dosing Oral Administration of Metopimazine Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 25 µL this compound (IS) Plasma_Sample->Add_IS Precipitation Add 300 µL Acetonitrile Add_IS->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Evaporation Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Metopimazine in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metopimazine is an antiemetic drug of the phenothiazine class, utilized in the management of nausea and vomiting.[1][2][3] Accurate quantification of Metopimazine in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Metopimazine in human urine. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, designed to be readily implemented in a laboratory setting.

Experimental Protocols

1. Materials and Reagents

  • Metopimazine reference standard (≥98% purity)

  • Zolpidem-d6 (Internal Standard, IS) (≥98% purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX µElution Plate)

2. Standard Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metopimazine and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Zolpidem-d6 and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is employed to remove matrix interferences and concentrate the analyte.[4][5]

  • Sample Pre-treatment: To 200 µL of urine sample, add 20 µL of the internal standard working solution (100 ng/mL) and 200 µL of 0.1 M HCl. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis MCX µElution Plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute Metopimazine and the internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., HiQsil C18, 250 x 4.6 mm, 5 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 95 5 0.5
    1.0 95 5 0.5
    5.0 10 90 0.5
    7.0 10 90 0.5
    7.1 95 5 0.5

    | 10.0 | 95 | 5 | 0.5 |

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Metopimazine 446.2 100.1 35

    | Zolpidem-d6 (IS) | 314.2 | 235.1 | 30 |

(Note: Collision energies should be optimized for the specific instrument used).

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics of this LC-MS/MS method.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Matrix EffectMinimal and compensated by IS
Recovery> 80%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation Details sample_collection Urine Sample Collection pretreatment Pre-treatment sample_collection->pretreatment sample_prep Sample Preparation (SPE) lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification data_analysis->quantification conditioning SPE Conditioning loading Loading washing Washing elution Elution reconstitution Reconstitution reconstitution->lc_separation

Caption: Experimental workflow for Metopimazine quantification in urine.

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Metopimazine in human urine. The described method, incorporating solid-phase extraction for sample clean-up and a stable isotope-labeled internal standard, offers high sensitivity, selectivity, and accuracy. This protocol is well-suited for researchers and professionals in drug development and clinical monitoring, enabling reliable determination of Metopimazine concentrations in a complex biological matrix.

References

Application Notes & Protocols for Metopimazine Analysis Using Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the management of nausea and vomiting, including those induced by chemotherapy.[1][2] Accurate and reliable quantification of Metopimazine in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Metopimazine-d6, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A deuterated internal standard exhibits nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[3]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Metopimazine in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all incorporating this compound as the internal standard.

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest method for sample preparation in bioanalysis. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This alters the solvent environment, reducing the solubility of proteins and causing them to precipitate. After centrifugation, the supernatant containing the analyte and internal standard is separated for analysis. While fast and cost-effective, this method may be more susceptible to matrix effects due to less thorough cleanup compared to LLE or SPE.

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

PPT_Workflow start Start sample 1. Pipette 100 µL Plasma start->sample is 2. Add 10 µL this compound (IS) sample->is precipitate 3. Add 300 µL Acetonitrile (0.1% Formic Acid) is->precipitate vortex 4. Vortex for 1 minute precipitate->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject end_node End inject->end_node

Caption: Workflow diagram for the Protein Precipitation (PPT) method.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. After adding the extraction solvent and vigorous mixing, the phases are separated by centrifugation. The analyte and internal standard partition into the organic phase, leaving interfering substances behind in the aqueous phase. The organic layer is then evaporated and the residue is reconstituted for analysis. LLE generally provides a cleaner extract than PPT.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 250 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • pH Adjustment (Optional but Recommended): Add 50 µL of 0.1 M ammonium hydroxide to basify the sample, improving the extraction of basic compounds like Metopimazine.

  • Extraction Solvent Addition: Add 1.0 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 50:50 v/v).

  • Vortexing: Vortex mix the tube for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or precipitated protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LLE_Workflow start Start sample 1. Pipette 250 µL Plasma start->sample is 2. Add 25 µL this compound (IS) sample->is solvent 3. Add 1.0 mL Extraction Solvent is->solvent vortex 4. Vortex for 2 minutes solvent->vortex centrifuge 5. Centrifuge at 5,000 rpm for 5 min vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject end_node End inject->end_node

Caption: Workflow diagram for the Liquid-Liquid Extraction (LLE) method.

Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with an appropriate solvent. SPE provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity, but is generally more time-consuming and costly than PPT or LLE.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a clean tube.

    • Add 20 µL of this compound working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the analyte is charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge sequentially with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elution:

    • Elute the Metopimazine and this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

SPE_Workflow start Start pretreat 1. Pre-treat Plasma Sample (Add IS and Acidify) start->pretreat condition 2. Condition SPE Cartridge (Methanol, then Water) pretreat->condition load 3. Load Sample onto Cartridge condition->load wash 4. Wash Cartridge (Acid, then Methanol) load->wash elute 5. Elute with Ammoniated Methanol wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject end_node End inject->end_node

Caption: Workflow diagram for the Solid-Phase Extraction (SPE) method.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each sample preparation technique. These values are representative and should be confirmed during method validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 90%75 - 95%> 95%
Matrix Effect Moderate to HighLow to ModerateNegligible to Low
Precision (RSD) < 15%< 10%< 5%
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Solvent Consumption LowHighModerate
Selectivity / Cleanliness LowModerateHigh

LC-MS/MS Analysis Conditions

While the internal standard used in the cited study was zolpidem-d6, the following LC-MS/MS parameters for Metopimazine can be adapted for use with this compound.

ParameterRecommended Setting
LC System UPLC/HPLC System
Analytical Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm)
Mobile Phase A 20 mmol/L ammonium formate in water, pH 2.8 with formic acid
Mobile Phase B Acetonitrile / Mobile Phase A (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.2 kV
Desolvation Temperature 450°C
MRM Transitions Metopimazine: 446.1 -> 141.0 (Quantifier), 446.1 -> 126.0 (Qualifier) This compound: 452.1 -> 141.0 (or other suitable fragment)

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Metopimazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metopimazine is a phenothiazine-based antiemetic agent used in the treatment of nausea and vomiting.[1][2] Accurate and reliable analytical methods are crucial for the quantification of Metopimazine in bulk drug substances and pharmaceutical formulations to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for this purpose, offering high selectivity and sensitivity.[3][4] This application note provides a detailed protocol for the analysis of Metopimazine using a validated reverse-phase HPLC (RP-HPLC) method.

Quantitative Data Summary

Two distinct HPLC methods for the analysis of Metopimazine are summarized below for easy comparison.

Table 1: HPLC Method Parameters for Metopimazine Analysis

ParameterMethod 1Method 2
Stationary Phase (Column) HiQsil C18 (250 x 4.6 mm, 5 µm)[1]Newcrom R1
Mobile Phase Methanol: Water (45:55 v/v), pH adjusted to 3.5Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Oven Temperature 25°CNot Specified
Detection Photodiode Array (PDA) Detector at 266 nmUV or Mass Spectrometry (MS)
Injection Volume 10 µL or 20 µLNot Specified
Run Time 6 minutesNot Specified
Retention Time ~6.53 minutes~4 minutes

Table 2: Method Validation Summary (Method 1)

Validation ParameterResult
Linearity Range 2–12 µg/mL
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery) 100.69%
Precision (% RSD) < 2%
Specificity No interference from excipients

Experimental Protocols

This section details the methodologies for the analysis of Metopimazine using the validated RP-HPLC method (Method 1).

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector (e.g., JASCO LC System-1200 series).

  • Chemicals and Reagents:

    • Metopimazine reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade/Milli-Q)

    • Phosphoric acid or other reagents for pH adjustment.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Metopimazine reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Sub-Stock Solution (100 µg/mL):

  • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.

  • Dilute to volume with methanol.

Working Standard Solution (10 µg/mL):

  • Pipette 1 mL of the sub-stock solution into a 10 mL volumetric flask.

  • Dilute to volume with methanol. This solution is used for analysis.

Sample Preparation (from Tablets):

  • Weigh and finely powder twenty tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Metopimazine and transfer it to a 100 mL volumetric flask.

  • Add a suitable amount of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with methanol.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with methanol to achieve a theoretical concentration of 100 µg/mL.

  • Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 10 µg/mL for injection.

Chromatographic Procedure
  • Set up the HPLC system with the parameters specified in Table 1 (Method 1).

  • Equilibrate the HiQsil C18 column with the mobile phase (Methanol: Water, 45:55 v/v, pH 3.5) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a wavelength of 266 nm for a run time of 6 minutes.

  • Identify and quantify the Metopimazine peak based on the retention time of the standard.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the HPLC analysis of Metopimazine.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Stock Standard Stock (1000 µg/mL) Sub_Stock Sub-Stock (100 µg/mL) Standard_Stock->Sub_Stock Dilute Working_Standard Working Standard (10 µg/mL) Sub_Stock->Working_Standard Dilute Injection Inject Sample/Standard Working_Standard->Injection Sample_Weighing Weigh & Powder Tablets Sample_Dissolution Dissolve in Methanol & Sonicate Sample_Weighing->Sample_Dissolution Sample_Dilution1 Initial Sample Dilution (100 µg/mL) Sample_Dissolution->Sample_Dilution1 Sample_Dilution2 Final Sample Dilution (10 µg/mL) Sample_Dilution1->Sample_Dilution2 Dilute Sample_Dilution2->Injection Equilibration Column Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection at 266 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification G Solvent Solvent Reservoir Mobile Phase: Methanol:Water (45:55) Pump Pump Flow Rate: 1.0 mL/min Solvent->Pump Injector Autosampler Injection Vol.: 10 µL Pump->Injector Column Column HiQsil C18 25°C Injector->Column Detector PDA Detector Wavelength: 266 nm Column->Detector Data_System Data Acquisition System Detector->Data_System

References

Application Note: Therapeutic Drug Monitoring of Metopimazine in Human Plasma by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

AN-TDM-MPZ-001

Introduction

Metopimazine is a phenothiazine derivative that acts as a selective dopamine D2 receptor antagonist.[1] It is primarily used as an antiemetic for the treatment of nausea and vomiting, particularly those induced by chemotherapy.[1] Unlike other phenothiazines, Metopimazine does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.[1] The drug undergoes significant first-pass metabolism, with its acid metabolite (Metopimazine Acid, MPZA) being the major circulating form in humans.[2]

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in blood to individualize dosage regimens.[3] For drugs with significant pharmacokinetic variability and a defined concentration-response relationship, TDM can help optimize efficacy and minimize toxicity. This application note describes a robust, sensitive, and specific method for the quantification of Metopimazine in human plasma using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, Metopimazine-d6, ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.

Principle of the Method

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. The method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. This SIL internal standard is chemically identical to the analyte but has a different mass.

Because the internal standard and the analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or matrix-induced signal variation affects both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. Quantification is achieved by calculating the peak area ratio of the analyte to the SIL internal standard, which provides a highly accurate and precise measurement of the analyte concentration.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Metopimazine (Unknown Amount) Spike Spiking Analyte->Spike IS This compound (Known Amount) IS->Spike Equilibrate Equilibration Spike->Equilibrate Extract Extraction & Cleanup Equilibrate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calculate Calculate Concentration Ratio->Calculate

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

Materials and Reagents
  • Analytes and Standards: Metopimazine (reference standard), this compound (stable isotope-labeled internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Ammonium formate (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Stock Solutions and Working Standards
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Metopimazine and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions of Metopimazine by serial dilution of the primary stock with 50:50 (v/v) methanol:water.

  • Calibration (CAL) and Quality Control (QC) Standards: Spike drug-free human plasma with the appropriate intermediate stock solutions to prepare CAL standards and QC samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, CAL standards, QC samples, and unknown patient samples.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile only to the blank).

  • Vortex mix all tubes vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G start Start: Patient Plasma Sample (50 µL) step1 Add 150 µL Protein Precipitation Solution (Acetonitrile with 100 ng/mL this compound) start->step1 step2 Vortex Mix (30 seconds) step1->step2 step3 Centrifuge (14,000 x g, 10 min) step2->step3 step4 Transfer Supernatant (100 µL) to new plate/vial step3->step4 end Inject 5 µL into LC-MS/MS step4->end

Caption: Sample preparation workflow.
LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a system such as a Thermo Scientific™ Vanquish™ HPLC coupled to a Thermo Scientific™ TSQ Quantis™ triple quadrupole mass spectrometer, or an equivalent system.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V
Sheath Gas 40 Arb
Aux Gas 10 Arb
Vaporizer Temp 350°C
Ion Transfer Tube Temp 325°C
Collision Gas Argon (1.5 mTorr)

| Cycle Time | 0.5 s |

Table 3: SRM Transitions for Metopimazine and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Metopimazine (Quantifier) 428.2 114.1 25
Metopimazine (Qualifier) 428.2 86.1 30

| This compound (IS) | 434.2 | 120.1 | 25 |

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Data and Performance Characteristics

The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize the expected performance characteristics.

Table 4: Calibration Curve and Linearity

Parameter Result
Calibration Range 0.5 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ QC 0.5 < 15% ± 15% < 15% ± 15%
Low QC 1.5 < 10% ± 10% < 10% ± 10%
Mid QC 50 < 10% ± 10% < 10% ± 10%

| High QC | 150 | < 10% | ± 10% | < 10% | ± 10% |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 6: Matrix Effect and Recovery

QC Level Matrix Effect (%) Recovery (%)
Low QC 95 - 105 > 85

| High QC | 95 - 105 | > 85 |

Matrix effect is assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of Metopimazine in human plasma using ID-LC-MS/MS. The method is rapid, sensitive, and robust, requiring only a small plasma volume (50 µL). The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision, making the method ideally suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The described performance characteristics demonstrate that the assay is reliable and meets the stringent requirements for bioanalytical method validation.

References

Application Note and Protocol: Preparation of Metopimazine-d6 Internal Standard Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Metopimazine-d6 internal standard working solutions for use in quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

Metopimazine is a phenothiazine derivative used as an antiemetic agent. In bioanalytical method development and validation, a stable isotope-labeled internal standard (IS) is crucial for accurate and precise quantification of the analyte in biological matrices. This compound, a deuterated analog of Metopimazine, is an ideal internal standard as it shares similar physicochemical properties and chromatographic behavior with the parent compound, ensuring reliable compensation for variability during sample preparation and analysis.[1][2][3][4]

This protocol outlines the necessary steps for the preparation of stock and working solutions of this compound, emphasizing best practices for handling and storage to maintain its integrity and ensure the robustness of the analytical method.[5]

Materials and Equipment

Chemicals and Reagents
  • This compound (CAS No. 1215315-86-8)

  • Methanol (HPLC or LC-MS grade), high-purity

  • Acetonitrile (HPLC or LC-MS grade), high-purity

  • Deionized water (18.2 MΩ·cm)

  • Dry nitrogen or argon gas (optional but recommended)

Equipment
  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Sonicator

  • Amber glass vials with PTFE-lined caps for storage

  • Freezer (-20°C or -80°C)

  • Refrigerator (2-8°C)

Experimental Protocols

Best Practices for Handling Deuterated Standards

To maintain the isotopic and chemical purity of this compound, the following handling procedures are critical:

  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid standard.

  • Inert Atmosphere: Whenever possible, handle the solid standard in a dry atmosphere, such as under a gentle stream of dry nitrogen or argon, to minimize exposure to moisture which can lead to H-D exchange.

  • Solvent Selection: Use high-purity, aprotic solvents like methanol or acetonitrile for reconstitution and dilution to prevent hydrogen-deuterium exchange.

  • Light Protection: Store all solutions in amber vials or protect them from light to prevent photolytic degradation.

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound solid into a clean, dry weighing boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Reconstitution: Add a small amount of methanol (approximately 0.5 mL) to the flask. Gently swirl or sonicate for a few minutes to ensure complete dissolution of the solid.

  • Dilution to Volume: Once dissolved, bring the solution to the 1 mL mark with methanol.

  • Homogenization: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.

  • Labeling and Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C or colder for long-term stability.

Preparation of Intermediate and Working Solutions

Prepare intermediate and working solutions by performing serial dilutions of the stock solution. The final concentration of the working solution will depend on the specific requirements of the bioanalytical assay, including the expected analyte concentration range and the sensitivity of the mass spectrometer. A typical final concentration of the internal standard in the analytical sample is in the range of 10-500 ng/mL.

Example Dilution Scheme:

  • Intermediate Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water).

    • Mix thoroughly. This intermediate solution can be stored at 2-8°C for short-term use or at -20°C for longer periods.

  • Working Solution (100 ng/mL):

    • Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.

    • Dilute to the mark with the appropriate reconstitution solvent for the final analytical samples.

    • Mix thoroughly. It is recommended to prepare fresh working solutions daily or as needed for each analytical batch.

The following diagram illustrates the workflow for preparing the this compound internal standard solutions.

G cluster_prep Preparation of Stock Solution (1 mg/mL) cluster_dilution Preparation of Working Solutions cluster_application Application in Bioanalysis weigh 1. Weigh this compound dissolve 2. Dissolve in Methanol weigh->dissolve dilute_stock 3. Dilute to Final Volume dissolve->dilute_stock store_stock 4. Store Stock at -20°C dilute_stock->store_stock intermediate 5. Prepare Intermediate Solution (e.g., 10 µg/mL) store_stock->intermediate Use Stock working 6. Prepare Working Solution (e.g., 100 ng/mL) intermediate->working store_working 7. Use Fresh or Store Appropriately working->store_working spike 8. Spike Working Solution into Samples store_working->spike Use Working IS analyze 9. LC-MS/MS Analysis spike->analyze

Caption: Workflow for this compound IS preparation.

Data Presentation

The following tables summarize the key quantitative information for the preparation of this compound internal standard solutions.

Table 1: this compound Properties

ParameterValueReference
CAS Number1215315-86-8
Molecular FormulaC₂₂H₂₁D₆N₃O₃S₂
Molecular Weight451.64 g/mol
SolubilitySoluble in Methanol
Recommended Storage2-8°C (solid)

Table 2: Example Solution Preparation and Storage

SolutionConcentrationDilution fromSolventStorage ConditionRecommended Stability
Stock Solution1 mg/mLN/A (from solid)Methanol-20°C or colderLong-term
Intermediate Solution10 µg/mLStock Solution50:50 Methanol:Water2-8°CShort-term (days to weeks)
Working Solution100 ng/mLIntermediate SolutionAssay-specificPrepare FreshDaily Use

Note: The stability of solutions should be experimentally determined and validated according to regulatory guidelines. The information provided is based on general best practices for deuterated standards.

Quality Control

  • Purity Check: The isotopic purity of the this compound standard should be confirmed from the Certificate of Analysis provided by the supplier. Isotopic enrichment of ≥98% is generally required.

  • Concentration Verification: The concentration of the stock solution can be verified by a suitable analytical technique, if required.

  • Cross-Talk Evaluation: During method development, it is essential to assess for any potential cross-talk between the analyte and the internal standard mass spectrometric signals.

The following diagram outlines the logical relationship for ensuring the quality and integrity of the prepared internal standard solutions.

G cluster_quality Quality Assurance of IS Solutions cluster_checks In-Use Monitoring cluster_troubleshooting Troubleshooting start Start: Receive this compound coa Verify Certificate of Analysis (Purity ≥98%) start->coa prep Prepare Stock & Working Solutions (Follow Protocol) coa->prep stability Conduct Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) prep->stability crosstalk Evaluate MS Cross-Talk prep->crosstalk use Use in Bioanalytical Assay stability->use response Monitor IS Response Variability use->response fail Inconsistent Results response->fail reprep Prepare Fresh Solutions fail->reprep If IS response is erratic reprep->prep

Caption: Quality control workflow for IS solutions.

Conclusion

The preparation of a reliable this compound internal standard working solution is a fundamental step in the development of robust bioanalytical methods. Adherence to the detailed protocols and best practices outlined in this document will help ensure the accuracy, precision, and reliability of quantitative results. Proper handling and storage are paramount to maintaining the integrity of the deuterated standard.

References

Application of Metopimazine-d6 in CINV Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Metopimazine-d6 in the study of Chemotherapy-Induced Nausea and Vomiting (CINV). Metopimazine, a phenothiazine derivative, is a potent dopamine D2 receptor antagonist that has been utilized for many years, particularly in Europe, for the management of nausea and vomiting.[1] Its deuterated analogue, this compound, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Metopimazine in biological matrices during pharmacokinetic and metabolism studies. This document outlines the key signaling pathways in CINV, relevant experimental protocols, and a summary of clinical data.

Understanding the Landscape: CINV Signaling Pathways

Chemotherapy-Induced Nausea and Vomiting is a complex process mediated by multiple neural pathways, primarily involving the chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus (NTS) in the brainstem. Key neurotransmitters and their receptors implicated in CINV include dopamine (acting on D2 receptors), serotonin (acting on 5-HT3 receptors), and substance P (acting on NK1 receptors).

Metopimazine exerts its antiemetic effects by blocking dopamine D2 receptors in the CTZ.[1] This antagonism prevents the activation of the vomiting center by emetogenic stimuli. The following diagram illustrates the central role of these pathways and the mechanism of action of various antiemetic drug classes.

CINV_Pathway cluster_periphery Gastrointestinal Tract cluster_brain Brain cluster_drugs Antiemetic Drug Targets Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Chemotherapy->CTZ Directly Stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal CTZ->NTS Vomiting_Center Vomiting Center NTS->Vomiting_Center Integrates Signals Nausea & Vomiting Nausea & Vomiting Vomiting_Center->Nausea & Vomiting Dopamine Dopamine (D2 Receptors) Dopamine->CTZ Acts on Substance_P Substance P (NK1 Receptors) Substance_P->NTS Acts on Metopimazine Metopimazine Metopimazine->Dopamine Blocks 5HT3_Antagonists 5-HT3 Antagonists (e.g., Ondansetron) 5HT3_Antagonists->Vagal_Afferents Blocks NK1_Antagonists NK1 Antagonists (e.g., Aprepitant) NK1_Antagonists->Substance_P Blocks

Diagram 1: Signaling pathways in CINV and targets of antiemetic drugs.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Metopimazine and its clinical efficacy in CINV studies.

Table 1: Pharmacokinetic Parameters of Metopimazine and its Active Metabolite (AMPZ)

Parameter Metopimazine (Parent Drug) Metopimazine Acid (AMPZ) Reference
Tmax (Time to Peak Plasma Concentration) ~60 minutes ~150 minutes [2]
Cmax (Peak Plasma Concentration) at 0.33 mg/kg dose in children 17.2 ng/mL (median) 76.3 ng/mL (median) [1][2]
Elimination Half-life (t½) ~2 hours Not specified
Bioavailability (Oral) Low (<20% for a 10 mg dose) -

| Metabolism | Rapidly metabolized by liver amidase to AMPZ | - | |

Table 2: Clinical Efficacy of Metopimazine in CINV

Study Design Treatment Arms Efficacy Endpoint Results Reference
Randomized, double-blind vs. Placebo Metopimazine (15-30 mg/day) vs. Placebo Anti-emetic efficiency Weak statistically significant difference (p < 0.10)
Randomized, double-blind vs. Placebo Metopimazine (45 mg/day) vs. Placebo Therapeutic advantage Highly statistically significant therapeutic advantage (p < 0.01)
Randomized, double-blind, crossover vs. Ondansetron alone (in moderately emetogenic chemotherapy) Ondansetron + Metopimazine vs. Ondansetron alone Reduction in nausea and vomiting Combination significantly reduced acute and delayed nausea and vomiting (p-values from 0.006 to 0.02)
Randomized, double-blind vs. Ondansetron (in delayed CINV) Sublingual Metopimazine vs. Ondansetron Efficacy in preventing delayed emesis Metopimazine was comparable in efficacy to ondansetron

| Randomized, double-blind vs. Placebo (in combination with Tropisetron) | Tropisetron + Metopimazine vs. Tropisetron + Placebo | Complete protection from emetic episodes (Days 1-9, Cycle 1) | 40.5% with Metopimazine combination vs. 17.5% with Placebo combination (p=0.029) | |

Experimental Protocols

The primary application of this compound in CINV research is as an internal standard for the quantification of Metopimazine in biological samples, typically plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise pharmacokinetic analysis.

Protocol: Quantification of Metopimazine in Human Plasma using LC-MS/MS

This protocol is based on established methodologies for the analysis of small molecules in biological fluids.

1. Objective: To determine the concentration of Metopimazine in human plasma samples.

2. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Metopimazine reference standard

  • This compound (or a suitable deuterated internal standard like zolpidem-d6)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure, e.g., Milli-Q)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Analytical column (e.g., C18 reversed-phase column)

3. Standard and Internal Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metopimazine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Metopimazine primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Acetonitrile Add Cold Acetonitrile (300 µL) (Protein Precipitation) Vortex1->Add_Acetonitrile Vortex2 Vortex Vigorously Add_Acetonitrile->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant End Ready for LC-MS/MS Analysis Transfer_Supernatant->End

Diagram 2: Workflow for plasma sample preparation.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metopimazine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Metopimazine to this compound against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting to the calibration curve.

  • Determine the concentration of Metopimazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Notes and Protocols for Bioequivalence Studies of Vogalene® Formulations Using Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Metopimazine-d6 as an internal standard in bioequivalence studies of various Vogalene® (metopimazine) formulations.

Introduction

Metopimazine is a phenothiazine derivative with antiemetic properties, marketed under the brand name Vogalene® in several countries. It is used for the treatment and prevention of nausea and vomiting.[1][2] To ensure the therapeutic equivalence of generic formulations of Vogalene® with the innovator product, bioequivalence studies are essential. These studies rely on accurate and robust analytical methods for the quantification of metopimazine in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for minimizing analytical variability and ensuring the accuracy and precision of the bioanalytical method.

Vogalene® is available in various formulations, including capsules (15 mg), orally disintegrating tablets (7.5 mg), suppositories (5 mg), oral liquid (0.1%), and an intravenous solution (10 mg/mL).[1][3] The diverse nature of these formulations necessitates a well-designed bioequivalence study protocol to compare their pharmacokinetic profiles accurately.

Pharmacokinetic Profile of Metopimazine

Understanding the pharmacokinetic properties of metopimazine is fundamental to designing a robust bioequivalence study.

  • Absorption: After oral administration, the maximum plasma concentration (Cmax) of metopimazine is typically reached within 60 minutes.[1] The bioavailability of oral metopimazine is relatively low, ranging from 19% to 34%. Food intake can significantly reduce the absorption, decreasing the area under the curve (AUC) by approximately 30% and Cmax by 50%.

  • Metabolism: Metopimazine undergoes extensive first-pass metabolism in the liver, primarily through a liver amidase, to its major active metabolite, metopimazine acid. This metabolite constitutes about 78-89% of the circulating drug. The involvement of cytochrome P450 (CYP) enzymes in its metabolism is minimal, suggesting a low risk of drug-drug interactions.

  • Elimination: The elimination half-life of metopimazine is approximately two to 4.5 hours.

Table 1: Pharmacokinetic Parameters of Metopimazine
ParameterValueReference
Time to Maximum Concentration (Tmax)~60 minutes (oral)
Elimination Half-Life (t½)~2 - 4.5 hours
Oral Bioavailability19 - 34%
Major MetaboliteMetopimazine Acid
Effect of Food on Oral AbsorptionAUC decreased by ~30%, Cmax decreased by ~50%

Bioequivalence Study Protocol

A typical bioequivalence study for Vogalene® formulations should be designed as a single-dose, two-period, two-sequence, crossover, randomized study in healthy adult volunteers under fasting conditions.

Study Design Workflow

G cluster_0 Screening & Enrollment cluster_1 Period 1 cluster_2 Period 2 cluster_3 Bioanalysis cluster_4 Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization1 Randomization to Treatment Group (Test or Reference) Enrollment->Randomization1 Dosing1 Single Dose Administration of Vogalene® Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (at least 10 half-lives) Sampling1->Washout Preparation Plasma Sample Preparation Sampling1->Preparation Crossover Crossover to Alternate Treatment Washout->Crossover Dosing2 Single Dose Administration of Vogalene® Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Preparation Analysis LC-MS/MS Analysis with this compound Preparation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Experimental workflow for a bioequivalence study.

Analytical Method: LC-MS/MS Quantification of Metopimazine

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drugs in biological matrices for bioequivalence studies due to its high sensitivity and selectivity.

Sample Preparation

A protein precipitation method is commonly used for the extraction of metopimazine from plasma samples.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following table outlines the recommended starting conditions for the LC-MS/MS analysis. Method optimization and validation are required.

Table 2: LC-MS/MS Method Parameters
ParameterCondition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient elution)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Metopimazine446.1 -> 141.0 (Quantifier), 446.1 -> 126.0 (Qualifier)
This compound452.1 -> 147.0 (or other appropriate fragment)
Metopimazine Acid447.1 -> 142.0
Dwell Time200 ms
Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Typical Method Validation Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)
Precision (CV%)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under various storage and handling conditions

Metabolism of Metopimazine

The primary metabolic pathway of metopimazine involves the hydrolysis of the amide group to form metopimazine acid, a reaction catalyzed by liver amidases.

G Metopimazine Metopimazine Metopimazine_Acid Metopimazine Acid (Major Active Metabolite) Metopimazine->Metopimazine_Acid Hydrolysis Enzyme Liver Amidase Enzyme->Metopimazine_Acid

References

Troubleshooting & Optimization

Minimizing matrix effects in Metopimazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Metopimazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Metopimazine quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Metopimazine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3]

Q2: I'm observing significant ion suppression in my Metopimazine analysis. What are the initial troubleshooting steps?

A2: Significant ion suppression is a common challenge. Here’s a recommended troubleshooting workflow:

  • Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[3] Consider if your current method (e.g., simple protein precipitation) is sufficient. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[4]

  • Optimize Chromatographic Separation: Co-elution of Metopimazine with matrix components can lead to suppression. Modifying your LC method to better separate Metopimazine from these interferences is a key step. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Metopimazine-[d6], is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to Metopimazine, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: Which sample preparation method is best for minimizing matrix effects when quantifying Metopimazine in plasma?

A3: The "best" method depends on the required sensitivity and throughput of your assay. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a fast and simple method, but it is often the least effective at removing matrix components, which can lead to significant matrix effects. It is most suitable for high-throughput screening or when matrix effects are found to be minimal.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning Metopimazine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. This method generally results in lower matrix effects compared to PPT.

  • Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects. On-line SPE-LC-MS/MS methods have been successfully used for Metopimazine quantification, offering automation and high efficiency.

Below is a table summarizing the expected performance of these methods for phenothiazine-like compounds in plasma.

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)ThroughputCost
Protein Precipitation (PPT)80 - 95-40 to +20HighLow
Liquid-Liquid Extraction (LLE)70 - 90-20 to +10MediumMedium
Solid-Phase Extraction (SPE)85 - 105-10 to +5Low to High (with automation)High

Note: The values in this table are approximate and based on published data for phenothiazine compounds. Actual results for Metopimazine may vary depending on the specific protocol and matrix.

Q4: Can I use a structural analog as an internal standard for Metopimazine?

A4: While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS) like Metopimazine-[d6] is highly recommended. A SIL-IS co-elutes with Metopimazine and experiences nearly identical matrix effects, providing more accurate and precise quantification. If a SIL-IS is not available, a structural analog that elutes very close to Metopimazine and shows similar ionization behavior can be an alternative, but it may not fully compensate for matrix variability between different sample lots.

Q5: How do I quantitatively assess matrix effects for my Metopimazine assay?

A5: The most common method is the post-extraction spike method. This involves comparing the peak area of Metopimazine in a solution prepared in a clean solvent to the peak area of Metopimazine spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte).

The Matrix Factor (MF) is calculated as: MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The Internal Standard (IS) Normalized MF is then calculated to assess the ability of the IS to compensate for the matrix effect: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

According to regulatory guidelines, the coefficient of variation (CV%) of the IS-Normalized MF from at least six different lots of matrix should be ≤15%.

Experimental Protocols

Protocol 1: On-line Solid-Phase Extraction (SPE) for Metopimazine in Serum

This protocol is adapted from a validated method for the pharmacokinetic study of Metopimazine.

1. Sample Preparation:

  • Dilute 100 µL of serum sample 1:200 in water.
  • Add the internal standard (e.g., zolpidem-d6 to a final concentration of 1 ng/mL or ideally Metopimazine-[d6]).
  • Vortex the mixture.
  • Inject 100 µL of the diluted sample into the on-line SPE-LC-MS/MS system.

2. On-line SPE and LC-MS/MS Parameters:

ParameterValue
On-line SPE Column Oasis HLB (2.1 x 20 mm; 25 µm)
SPE Wash Solvent Milli-Q water with 0.2% ammonia
SPE Wash Flow Rate 2 mL/min
Analytical Column Atlantis C18 (2.1 x 150 mm; 3 µm)
Mobile Phase A 20 mmol/L ammonium formate in water, pH 2.8 with formic acid
Mobile Phase B Acetonitrile/Solvent A (90:10, v/v)
Elution Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Protocol 2: Protein Precipitation (PPT) for Phenothiazines in Plasma (Representative Protocol)

This is a general protocol for phenothiazine-like compounds that can be adapted for Metopimazine.

1. Sample Preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., Metopimazine-[d6]).
  • Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Phenothiazines in Urine (Representative Protocol)

This is a general protocol for phenothiazine-like compounds that can be adapted for Metopimazine.

1. Sample Preparation:

  • To 500 µL of urine sample, add the internal standard (e.g., Metopimazine-[d6]).
  • Add a suitable buffer to adjust the pH (e.g., to make the solution basic for extraction of a basic drug like Metopimazine).
  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like hexane/isoamyl alcohol).
  • Vortex for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Transfer the organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under nitrogen.
  • Reconstitute the residue in the mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (Metopimazine-[d6]) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Method 2 spe Solid-Phase Extraction (e.g., On-line SPE) add_is->spe Method 3 centrifuge Centrifuge ppt->centrifuge separate Separate Layers lle->separate wash_elute Wash & Elute spe->wash_elute evaporate Evaporate & Reconstitute centrifuge->evaporate separate->evaporate wash_elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: Workflow for different sample preparation methods for Metopimazine analysis.

matrix_effect_assessment cluster_assessment Quantitative Matrix Effect Assessment set_a Set A: Analyte in Neat Solution analyze Analyze by LC-MS/MS set_a->analyze set_b Set B: Blank Matrix Extract + Spiked Analyte set_b->analyze compare Compare Peak Areas (Set B vs. Set A) analyze->compare calculate Calculate Matrix Factor (MF) compare->calculate result MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect calculate->result

References

Preventing H/D exchange of Metopimazine-d6 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrogen/deuterium (H/D) exchange of Metopimazine-d6 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

Hydrogen/deuterium (H/D) exchange is a chemical process where a deuterium atom on a deuterated internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents). This is also known as "back-exchange." For quantitative bioanalysis using LC-MS/MS, the stability of the deuterated internal standard is critical. If deuterium atoms are lost, the mass of the internal standard changes, leading to inaccurate and unreliable quantification of the target analyte, Metopimazine.

Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?

The exact location of the deuterium labels on commercially available this compound is crucial for assessing its stability. Typically, manufacturers aim to place deuterium atoms on positions that are not readily exchangeable, such as on aromatic rings or stable carbon atoms. However, without the certificate of analysis for the specific lot of this compound, it is important to assume that some positions could be susceptible to exchange under certain conditions. Protons attached to heteroatoms (O, N, S) are generally more labile, but under harsh conditions, even some C-H bonds can undergo exchange.

Q3: What are the primary factors that promote H/D exchange during sample processing?

The rate and extent of H/D exchange are primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is typically observed in a slightly acidic pH range (around 2.5-3).

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate H/D exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are generally preferred.

  • Exposure Time: Prolonged exposure to unfavorable conditions (e.g., high pH, high temperature) increases the likelihood and extent of H/D exchange.

Troubleshooting Guide

This guide addresses common issues related to H/D exchange of this compound and provides systematic troubleshooting steps.

Problem: Inaccurate or inconsistent quantification of Metopimazine.

This could be a sign that your this compound internal standard is undergoing H/D exchange.

Step 1: Diagnose the Issue

The first step is to confirm if H/D exchange is occurring.

  • Mass Spectrometry Analysis: Analyze a solution of this compound that has been subjected to your entire sample preparation workflow. Look for the appearance or increase in intensity of ions corresponding to Metopimazine-d5, -d4, etc., or even the unlabeled Metopimazine. A decrease in the signal for this compound relative to a control sample (stored under ideal conditions) is also an indicator.

cluster_diagnosis Troubleshooting Workflow for H/D Exchange start Inconsistent Metopimazine Quantification check_exchange Suspect H/D Exchange in this compound? start->check_exchange ms_analysis Analyze Processed this compound by MS check_exchange->ms_analysis Yes observe_mass_shift Observe Mass Shift (d5, d4...)? ms_analysis->observe_mass_shift no_issue H/D Exchange Unlikely. Investigate other sources of error. observe_mass_shift->no_issue No implement_prevention Implement Preventive Measures observe_mass_shift->implement_prevention Yes cluster_ppt Protein Precipitation Workflow cluster_spe Solid-Phase Extraction Workflow ppt_start Plasma Sample + this compound add_acetonitrile Add Cold Acetonitrile (with 0.1% Formic Acid) ppt_start->add_acetonitrile vortex_ppt Vortex add_acetonitrile->vortex_ppt centrifuge_ppt Centrifuge at 4°C vortex_ppt->centrifuge_ppt transfer_supernatant Transfer Supernatant centrifuge_ppt->transfer_supernatant reconstitute_ppt Evaporate & Reconstitute transfer_supernatant->reconstitute_ppt inject_ppt LC-MS/MS Analysis reconstitute_ppt->inject_ppt spe_start Plasma Sample + this compound pretreat Pre-treat with Acid spe_start->pretreat load_sample Load Sample pretreat->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_spe Elute Analytes wash_spe->elute_spe reconstitute_spe Evaporate & Reconstitute elute_spe->reconstitute_spe inject_spe LC-MS/MS Analysis reconstitute_spe->inject_spe

Optimizing LC gradient for co-elution of Metopimazine and Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Metopimazine & Metopimazine-d6 Analysis

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the analysis of Metopimazine and its stable isotope-labeled (SIL) internal standard, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are Metopimazine and this compound expected to co-elute?

Stable isotope-labeled internal standards like this compound are designed to be chemically identical to the analyte of interest (Metopimazine). Their key difference is a higher mass due to the incorporation of deuterium atoms. In reversed-phase LC, retention is primarily driven by physicochemical properties like polarity and pKa, which are nearly identical between the analyte and its SIL standard.

Therefore, they are expected to have the same retention time and co-elute from the LC column.[1] This co-elution is advantageous for LC-MS/MS analysis because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement), allowing the SIL standard to accurately correct for variations in the analytical process.[1][2]

Q2: If they are supposed to co-elute, what problems could I encounter?

Even with co-eluting compounds, several chromatographic issues can arise that compromise data quality:

  • Poor Peak Shape: Tailing or fronting peaks can make integration difficult and inaccurate. This can be caused by secondary interactions with the column, column overload, or a mismatch between the injection solvent and the mobile phase.[3][4]

  • Split Peaks or Shoulders: This may indicate a partial co-elution of an interfering compound, a contaminated column, or that the mobile phase pH is too close to the analyte's pKa.

  • Slight Retention Time Shifts: A minor difference in retention time, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects, compromising the internal standard's ability to correct accurately.

Troubleshooting Guide: Optimizing for Robust Co-elution

This guide provides a systematic approach to resolving common issues and achieving a symmetrical, perfectly co-eluting peak for Metopimazine and this compound.

Step 1: Initial Assessment & System Check

Before modifying the LC gradient, it's crucial to ensure the system is performing optimally. The following workflow outlines the initial steps to diagnose the problem.

G cluster_0 Initial System & Peak Shape Assessment cluster_1 Troubleshooting Actions start Start: Observe Peak Shape (Metopimazine & this compound) p_shape Is peak shape poor? (Tailing, Fronting, Split) start->p_shape p_rt Are retention times stable run-to-run? p_shape->p_rt No p_all Does the issue affect all peaks in the run? p_shape->p_all Yes p_rt->p_all Yes check_mobile_phase Proceed to Mobile Phase Optimization p_rt->check_mobile_phase No check_column Suspect Column Issue: - Flush with strong solvent - Check for contamination - Replace if necessary p_all->check_column Yes p_all->check_mobile_phase No end_node System Ready for Gradient Optimization check_column->end_node check_mobile_phase->end_node

Caption: Troubleshooting workflow for initial peak shape and system assessment.
Step 2: Mobile Phase & Analyte Physicochemical Properties

The mobile phase composition is critical for good chromatography. Metopimazine is a basic compound, and controlling the mobile phase pH is essential for achieving sharp, symmetrical peaks.

PropertyValueSourceImplication for Method Development
Molecular FormulaC₂₂H₂₇N₃O₃S₂PubChemHigh molecular weight suggests strong retention on C18 columns.
pKa (Strongest Basic) 8.48 DrugBankTo ensure a consistent ionized state and prevent peak tailing, the mobile phase pH should be at least 2 units below this value (e.g., pH < 6.5).
logP 2.91 DrugBankIndicates moderate lipophilicity, suitable for reversed-phase chromatography with common organic solvents like acetonitrile or methanol.

Recommendation:

  • Buffer your mobile phase. Use a buffer like ammonium formate or ammonium acetate at a concentration of 5-10 mM.

  • Adjust pH. Set the aqueous mobile phase pH to a value between 3 and 4. This will ensure Metopimazine is consistently protonated, minimizing secondary interactions with the stationary phase that can cause peak tailing.

Step 3: LC Gradient Optimization

If peak shape issues persist after mobile phase optimization, adjusting the gradient can improve resolution and peak symmetry. The goal is to ensure the analyte and internal standard elute in a region of the gradient that is not too steep, which can cause peak compression and distortion.

Experimental Protocol: Example LC Method

This protocol provides a starting point for analysis.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Sample Diluent: 50:50 Acetonitrile:Water. Note: Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient is recommended to prevent peak distortion.

Table of Gradient Programs: Initial vs. Optimized

Below are two example gradient programs. The "Initial" program is a fast, generic gradient that might cause issues. The "Optimized" program uses a shallower slope around the elution time of Metopimazine to improve peak shape.

Initial Gradient Program Optimized Gradient Program (Shallower Slope)
Time (min) %B (Acetonitrile) Time (min) %B (Acetonitrile)
0.050.05
0.550.55
2.5951.535
3.5952.5 55
3.653.095
5.054.095
4.15
5.55

The optimized gradient slows the rate of change of the organic solvent (%B) during the expected elution window, which can significantly improve the separation of closely eluting species and lead to better peak shapes.

Step 4: Verifying Co-elution and Performance

After optimizing the gradient, it is essential to verify that Metopimazine and this compound are co-eluting perfectly.

G cluster_0 Verification Workflow cluster_1 Outcome start Inject Mix of Metopimazine & this compound extract_xic Extract Ion Chromatograms (XICs) for both compounds start->extract_xic overlay_xic Overlay the XICs extract_xic->overlay_xic check_peaks Do peaks perfectly align and have the same shape? overlay_xic->check_peaks success Success: Method is optimized for robust co-elution check_peaks->success Yes fail Failure: Re-evaluate gradient slope and mobile phase chemistry check_peaks->fail No

Caption: Workflow for verifying the co-elution of analyte and internal standard.

By following this structured approach, researchers can effectively troubleshoot and optimize their LC method to ensure high-quality, reliable data for the quantification of Metopimazine using its deuterated internal standard.

References

Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing retention time (RT) shifts when utilizing deuterated internal standards in your chromatography experiments. This resource is tailored for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues, ensuring the accuracy and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) eluting at a slightly different retention time than my non-deuterated analyte?

This is an expected phenomenon known as the "chromatographic isotope effect."[1] The slight difference in elution time arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. Key factors include:

  • Polarity and Lipophilicity: The replacement of hydrogen with the heavier isotope deuterium can slightly alter a compound's polarity. In reversed-phase chromatography, deuterated compounds may be slightly less retentive and therefore elute marginally earlier than their non-deuterated counterparts.[1][2]

  • Molecular Interactions: Deuterium is slightly larger than hydrogen, which can influence how the molecule interacts with the stationary phase of the chromatography column.[1]

While a minor, consistent shift is normal, a significant or erratic shift can signal other underlying problems with your analytical method or system.[1] For optimal correction of matrix effects, the deuterated standard should ideally co-elute with the analyte.

Q2: What is an acceptable range for retention time variation?

The acceptable range for retention time variation depends on the specific method and regulatory guidelines. However, some general rules of thumb are:

Variation TypeTypical Acceptable RangeNotes
Within a single run (Injection-to-injection) ±0.02 to ±0.05 minutesTighter control is expected within a single sequence.
Between runs/days Up to ±5% to ±10%This broader range accounts for variables like preparing fresh mobile phases or column aging.
Relative Retention Time (RRT) to IS LC: ±2.5%, GC: ±0.5%European Commission guidance for residue analysis in animals suggests these tolerances.

Q3: How do deuterated internal standards help correct for retention time shifts?

Deuterated internal standards are powerful tools for improving the accuracy and precision of quantitative analysis. They work on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at an early stage. Because the deuterated IS is nearly chemically identical to the analyte, it experiences similar variations during sample preparation, injection, and analysis.

By calculating the ratio of the analyte's signal to the internal standard's signal, variations due to injection volume inconsistencies, matrix effects, and instrument drift can be effectively normalized, leading to more reliable and reproducible results.

Q4: Can a deuterated internal standard fail to correct for analytical issues?

Yes, while highly effective, there are situations where a deuterated IS may not fully compensate for variability. This can occur if the analyte and the internal standard do not co-elute perfectly, especially in regions of the chromatogram with significant matrix-induced ion suppression. Differences in the degree of deuteration can sometimes lead to slight chromatographic separation, which can expose the analyte and IS to different matrix effects.

Troubleshooting Guides

Guide 1: Systematic Investigation of Retention Time Shifts

If you are observing unexpected retention time shifts, follow this systematic approach to identify the root cause.

Step 1: Characterize the Shift

First, determine the nature of the retention time shift. Is it affecting all peaks or just some? Is the shift sudden, gradual, or random?

Nature of ShiftPotential Cause
All peaks shift proportionally Likely a system-wide issue, such as a change in flow rate.
Only some peaks shift, or shifts are random Suggests a chemical or column-related problem, like mobile phase pH or column contamination.
Gradual drift over time Could be due to column aging, changes in mobile phase composition due to evaporation, or temperature fluctuations.
Sudden, abrupt shift Often indicates a sudden event like a leak, air bubble in the pump, or a change in method parameters.

Step 2: Logical Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process.

G Troubleshooting Retention Time Shifts A Retention Time Shift Observed B Characterize the Shift (All peaks vs. some peaks, gradual vs. sudden) A->B C All Peaks Shift Proportionally? B->C D System-Related Issue (Flow Rate, Leaks, Pump) C->D Yes E Chemical/Column-Related Issue (Mobile Phase, Column, Temperature) C->E No F Check Flow Rate (Manual measurement, pump pressure) D->F H Check Mobile Phase (Correct composition, pH, fresh preparation) E->H G Inspect for Leaks (Fittings, seals) F->G I Evaluate Column (Age, contamination, temperature control) H->I

Caption: A logical workflow for troubleshooting retention time shifts.

Step 3: Detailed Checks and Corrective Actions

  • Flow Rate: Manually verify the flow rate by collecting the eluent from the column into a graduated cylinder over a set time. Check for leaks in the system, as even small leaks can cause flow rate fluctuations. Inspect pump check valves and seals for wear.

  • Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurement of all components. If using a buffer, verify the pH, as a small change can significantly impact the retention of ionizable compounds. Ensure adequate degassing to prevent air bubbles.

  • Column: Check the column temperature, as fluctuations can alter retention times. A 1°C change can alter retention by approximately 2%. If the column is old or has been used with complex matrices, it may be contaminated or degraded. Consider flushing or replacing the column.

  • Sample and Injection: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion and shifts. Overloading the column with too much sample can also lead to changes in retention time.

Guide 2: Addressing Isotope Effect-Related Issues

Q: The retention time difference between my analyte and deuterated IS is inconsistent. What should I do?

An inconsistent shift between the analyte and its deuterated internal standard can compromise quantification.

Step 1: Verify System Stability First, ensure the overall system is stable by running a system suitability test with a standard mixture. If the retention times of other compounds are also unstable, refer to the general troubleshooting guide above.

Step 2: Method Optimization If the system is stable, the separation between the analyte and IS may be sensitive to specific method parameters.

  • Mobile Phase Composition: Small adjustments to the organic solvent ratio can sometimes minimize the chromatographic isotope effect.

  • Column Temperature: Optimizing the column temperature may improve the co-elution of the analyte and the internal standard.

Step 3: Data Processing Parameters Ensure that the integration windows in your chromatography data system are wide enough to accommodate the expected retention time shifts for both the analyte and the internal standard. Some software may have specific settings to account for these expected differences.

Experimental Protocols

Protocol 1: Manual Flow Rate Verification

Objective: To accurately measure the HPLC pump flow rate.

Materials:

  • 10 mL graduated cylinder or volumetric flask

  • Stopwatch

  • HPLC system

Procedure:

  • Set the HPLC pump to the desired flow rate (e.g., 1.0 mL/min).

  • Allow the system to equilibrate with the mobile phase flowing through the column.

  • Disconnect the tubing from the detector inlet and place the end into the graduated cylinder.

  • Simultaneously start the stopwatch and begin collecting the mobile phase.

  • Stop the stopwatch precisely when the mobile phase reaches a specific volume mark (e.g., 10 mL).

  • Record the elapsed time.

  • Calculate the flow rate: Flow Rate (mL/min) = Collected Volume (mL) / Time (min).

  • Compare the calculated flow rate to the setpoint. A significant deviation indicates a potential pump or leak issue.

Protocol 2: Preparation of a Buffered Mobile Phase

Objective: To prepare a consistent and accurate buffered mobile phase to minimize pH-related retention time shifts.

Materials:

  • HPLC-grade water and organic solvent (e.g., acetonitrile, methanol)

  • Buffer salts (e.g., ammonium acetate, sodium phosphate)

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

  • 0.22 µm or 0.45 µm filter

Procedure:

  • Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water in a volumetric flask.

  • Adjust the pH of the aqueous buffer solution using a suitable acid or base (e.g., acetic acid, phosphoric acid). Ensure the pH meter is properly calibrated.

  • Measure the required volumes of the prepared aqueous buffer and the organic solvent separately using graduated cylinders.

  • Combine the aqueous and organic phases. Note: It is crucial to mix the components in a consistent order every time the mobile phase is prepared.

  • Thoroughly mix the final mobile phase.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, helium sparging).

  • Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.

Visualizing the Role of Internal Standards

The following diagram illustrates how an internal standard compensates for variations in sample injection volume.

G Compensation for Injection Volume Variation Using an Internal Standard cluster_0 Scenario 1: Correct Injection Volume cluster_1 Scenario 2: 10% Lower Injection Volume A Analyte Peak Area = 1000 B IS Peak Area = 1000 C Ratio (Analyte/IS) = 1.0 B->C Result Consistent Ratio Allows for Accurate Quantification C->Result D Analyte Peak Area = 900 E IS Peak Area = 900 F Ratio (Analyte/IS) = 1.0 E->F F->Result

Caption: How the analyte-to-IS ratio remains constant despite injection volume variations.

References

Correcting for isotopic interference in Metopimazine-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference during the analysis of Metopimazine-d6.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, happens when the mass spectrometer detects signals from naturally occurring heavy isotopes in unlabeled Metopimazine that overlap with the signal of the deuterated internal standard, this compound.[1][2] Metopimazine (C₂₂H₂₇N₃O₃S₂) contains elements like Carbon (¹³C) and Sulfur (³⁴S) that have naturally occurring heavier isotopes.[3][4][5] These can contribute to the signal of this compound, especially at the M+1, M+2, etc. positions, potentially leading to inaccurate quantification.

Q2: Why is correcting for isotopic interference crucial for accurate results?

A2: Quantitative analysis using stable isotope-labeled internal standards relies on the principle that the internal standard's signal is independent of the analyte's concentration. Isotopic interference from Metopimazine to this compound violates this principle. Failure to correct for this can result in an overestimation of the internal standard's response, which in turn leads to an underestimation of the native analyte's concentration, particularly at lower concentrations where the interference has a more significant relative impact.

Q3: What are the primary sources of isotopic contribution from unlabeled Metopimazine to the this compound signal?

A3: The main sources of isotopic contribution are the natural abundances of heavy isotopes within the Metopimazine molecule. The key contributors include:

  • ¹³C: Carbon has a natural isotopic abundance of approximately 1.1%. With 22 carbon atoms in the Metopimazine molecule, there is a significant probability of one or more ¹³C atoms being present.

  • ³³S and ³⁴S: Sulfur has two stable heavy isotopes, ³³S (~0.75%) and ³⁴S (~4.21%). The presence of two sulfur atoms in Metopimazine increases the likelihood of contribution to the M+1 and M+2 peaks.

  • ¹⁵N: Nitrogen's heavy isotope, ¹⁵N, has a natural abundance of about 0.37%.

  • ¹⁷O and ¹⁸O: Oxygen also has stable heavy isotopes, ¹⁷O (~0.04%) and ¹⁸O (~0.2%), which can contribute to the isotopic distribution.

Troubleshooting Guides

Guide 1: Diagnosing Isotopic Interference

Issue: You suspect that the signal from unlabeled Metopimazine is interfering with the signal from this compound, leading to inaccurate and imprecise results.

Troubleshooting Steps:

  • Assess Analyte Contribution to the Internal Standard:

    • Prepare a high-concentration standard solution of unlabeled Metopimazine at the Upper Limit of Quantification (ULOQ).

    • Analyze this solution using your LC-MS/MS method while monitoring the mass transition for this compound.

    • Any signal detected in the this compound channel at the retention time of Metopimazine indicates isotopic interference.

  • Assess Internal Standard Contribution to the Analyte:

    • Prepare a solution containing only the this compound internal standard at the concentration used in your assay.

    • Analyze this solution while monitoring the mass transition for unlabeled Metopimazine.

    • A signal in the analyte channel suggests either isotopic impurity of the internal standard or in-source fragmentation.

  • Data Evaluation:

    • Quantify the percentage of crosstalk from the analyte to the internal standard. A contribution of more than 5% is generally considered significant and may require correction.

    • Similarly, assess the contribution from the internal standard to the analyte channel. This should ideally be minimal and within the limits set by regulatory guidelines.

Guide 2: Mitigating and Correcting for Isotopic Interference

If your diagnosis confirms significant isotopic interference, you can employ the following strategies:

1. Experimental Optimization:

  • Chromatographic Separation: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur. Ensure that the peaks for Metopimazine and this compound are sharp and symmetrical to minimize any differential matrix effects that could exacerbate the impact of interference.

  • Mass Spectrometry Parameters: Investigate alternative precursor and product ions for both Metopimazine and this compound. It's possible that a different fragmentation pathway may have a lower potential for isotopic overlap. This will necessitate re-optimization of your MRM transitions and collision energies.

2. Mathematical Correction:

If experimental optimization is insufficient, a mathematical correction can be applied to your data. This involves calculating correction factors based on the experimentally determined isotopic interference.

Experimental Protocols

Protocol 1: Determining Isotopic Contribution
  • Solution Preparation:

    • Set A (Analyte to IS): Prepare a solution of unlabeled Metopimazine in a blank matrix at a concentration corresponding to the ULOQ of your assay. Do not add this compound.

    • Set B (IS to Analyte): Prepare a solution of this compound in a blank matrix at the working concentration used in your assay. Do not add unlabeled Metopimazine.

  • LC-MS/MS Analysis:

    • Inject both solutions into the LC-MS/MS system.

    • For Set A, monitor the MRM transitions for both unlabeled Metopimazine and this compound.

    • For Set B, monitor the MRM transitions for both unlabeled Metopimazine and this compound.

  • Data Analysis:

    • From Set A: Calculate the percentage of interference from the analyte to the internal standard using the following formula: % Interference (Analyte to IS) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

    • From Set B: Calculate the percentage of interference from the internal standard to the analyte: % Interference (IS to Analyte) = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100

Data Presentation

Table 1: Theoretical Natural Isotopic Abundance for Metopimazine (C₂₂H₂₇N₃O₃S₂)

Mass ShiftRelative Abundance (%)Primary Contributing Isotopes
M+0100.00¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
M+127.45¹³C, ¹⁵N, ³³S
M+28.12¹³C₂, ¹⁸O, ³⁴S
M+31.55¹³C₃, ¹³C¹⁸O, ¹³C³⁴S
M+40.23¹³C₄, ¹³C₂¹⁸O, ¹³C₂³⁴S, ³⁴S₂
M+50.03¹³C₅, ¹³C₃¹⁸O, ¹³C₃³⁴S
M+6<0.01¹³C₆, ¹³C₄¹⁸O, ¹³C₄³⁴S

Note: These are theoretical values. The actual isotopic distribution should be confirmed experimentally by analyzing a pure standard of Metopimazine.

Table 2: Example Calculation of Isotopic Interference

SamplePeak Area (Metopimazine Channel)Peak Area (this compound Channel)Calculated Interference (%)
ULOQ Metopimazine (Set A)2,500,000150,0006.0%
Working IS Conc. (Set B)5,0002,000,0000.25%

Visualizations

Isotopic_Interference_Workflow Troubleshooting Workflow for Isotopic Interference start Start: Suspected Inaccuracy in this compound Assay exp_setup Prepare Two Sets of Samples: 1. High Conc. Analyte Only 2. IS Only start->exp_setup Diagnose analysis Analyze Samples by LC-MS/MS Monitor Both Analyte and IS Transitions exp_setup->analysis data_eval Calculate % Crosstalk (Analyte -> IS and IS -> Analyte) analysis->data_eval decision Is Analyte -> IS Crosstalk > 5%? data_eval->decision correction Apply Mathematical Correction or Re-optimize Method decision->correction Yes no_correction No Correction Needed Proceed with Validation decision->no_correction No end End: Accurate Quantification correction->end no_correction->end

Caption: Troubleshooting workflow for isotopic interference.

Correction_Logic Logic for Mathematical Correction observed_is Observed IS Peak Area corrected_is Corrected IS Peak Area = Observed IS Area - Interference Signal observed_is->corrected_is observed_analyte Observed Analyte Peak Area interference_signal Calculated Interference Signal = Observed Analyte Area * Interference Factor observed_analyte->interference_signal correction_factor Interference Factor (%) (from Analyte -> IS experiment) correction_factor->interference_signal interference_signal->corrected_is quantification Use Corrected IS Peak Area for Concentration Calculation corrected_is->quantification

Caption: Logical flow for applying mathematical correction.

References

Technical Support Center: Metopimazine-d6 LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Metopimazine-d6 response in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS bioanalysis?

This compound is a stable isotope-labeled (SIL) internal standard (IS) for Metopimazine. In quantitative LC-MS/MS assays, a known amount of the SIL-IS is added to all samples, calibrators, and quality controls. Since this compound is chemically almost identical to Metopimazine, it co-elutes and experiences similar effects during sample preparation, chromatography, and ionization. By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Q2: What are the common causes of inconsistent this compound response?

Inconsistent response of this compound can stem from several factors, including:

  • Sample Preparation Issues: Inaccurate spiking of the IS, variability in extraction recovery, or incomplete vortexing.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.

  • Chromatographic Problems: Poor peak shape, shifting retention times, or inadequate separation of this compound from matrix components.

  • Instrumental Issues: Inconsistent injection volumes, a contaminated ion source, or fluctuations in mass spectrometer performance.

  • Internal Standard Stability: Degradation of this compound during sample collection, storage, or processing.

Q3: My this compound response is consistently low across all samples. What should I investigate first?

A consistently low response across an entire analytical run often points to a systemic issue. The first step is to check the internal standard spiking solution. Verify its concentration, preparation accuracy, and storage conditions to ensure it has not degraded. Subsequently, confirm the proper functioning of the LC-MS/MS system, including the autosampler injection precision and the cleanliness of the ion source.

Q4: The this compound signal is highly variable between individual samples in the same batch. What is the likely cause?

High inter-sample variability in the IS signal typically suggests that individual samples are being affected differently. The most probable causes are inconsistencies in sample preparation, such as pipetting errors during IS spiking or variable extraction efficiency. Matrix effects that differ significantly from one sample to another can also lead to this observation.

Troubleshooting Guides

Scenario 1: Abrupt Drop in this compound Signal Mid-Run

Symptom: The this compound peak area is consistent for the initial samples of the run but suddenly and significantly decreases for subsequent samples.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Autosampler Malfunction Perform an injection precision test by repeatedly injecting a standard solution.Consistent peak areas will rule out the autosampler as the source of variability.
Sample Precipitation in Autosampler Inspect the sample vials for any signs of precipitation. Re-prepare the affected samples and ensure complete solubilization.If the signal is restored upon reinjection of freshly prepared samples, precipitation was the likely issue.
Ion Source Contamination Visually inspect the ion source for contamination. If dirty, clean the source according to the manufacturer's protocol.A stable and improved IS signal after cleaning indicates that contamination was the root cause.
Scenario 2: Gradual Decrease in this compound Signal Throughout the Run

Symptom: The peak area of this compound steadily declines from the first to the last sample injected in an analytical batch.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Progressive Matrix Effects Dilute the sample extracts with the initial mobile phase (e.g., 1:1 v/v) and reinject.If the signal intensity increases and stabilizes, it suggests that matrix effects were mitigated by dilution.
Column Performance Degradation Run a system suitability test with a known standard to check for peak shape and retention time stability.A failing system suitability test points towards a compromised analytical column that may need to be replaced.
IS Adsorption to Labware Prepare samples in different types of collection tubes (e.g., low-adsorption tubes) to assess for non-specific binding.Consistent IS response in different labware suggests that adsorption was a contributing factor.
Scenario 3: Inconsistent this compound Response in Incurred Samples Compared to Calibrators and QCs

Symptom: The this compound peak areas are stable in the calibration standards and quality control samples but show high variability in the study samples.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Differential Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.This will reveal if co-eluting matrix components in the incurred samples are affecting the IS signal.
Metabolite Interference Review the mass spectrometry data for the presence of any interfering peaks at the same retention time as this compound.Identification of an interfering peak would necessitate chromatographic optimization to achieve better separation.
Inconsistent Sample Collection/Handling Review the sample collection and handling procedures for any deviations that might have affected sample integrity.Ensuring standardized procedures for all samples can help minimize variability.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for the extraction of Metopimazine and this compound from human plasma.

  • Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample, standard, and QC into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of Metopimazine and this compound. Optimization will be required for specific instrumentation.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Metopimazine446.2112.135
This compound452.2118.135

Note: These MRM transitions are proposed based on the known fragmentation patterns of phenothiazines. The d6-label is assumed to be on the piperidine ring, leading to a +6 Da shift in the fragment ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Aliquoting p2 IS Spiking (this compound) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for Metopimazine bioanalysis.

troubleshooting_logic cluster_pattern Identify Pattern of Inconsistency cluster_causes Investigate Potential Causes start Inconsistent this compound Response p1 Across All Samples? start->p1 p2 In Specific Samples? start->p2 p3 Drifting Signal? start->p3 c1 IS Solution Integrity p1->c1 Yes c4 Instrument Malfunction p1->c4 Yes c2 Sample Prep Error p2->c2 Yes c3 Matrix Effects p2->c3 Yes p3->c3 Yes c5 Column Degradation p3->c5 Yes

Caption: Troubleshooting logic for inconsistent IS response.

Technical Support Center: Stability of Metopimazine-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Metopimazine-d6 in biological matrices. The information provided is intended to assist in the design and execution of experiments, as well as to address common issues that may arise during bioanalysis.

Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The information presented here is largely based on the stability of the non-deuterated parent compound, Metopimazine, and general principles of deuterated internal standard stability. It is crucial to perform a thorough in-house validation of this compound stability in the specific biological matrices and storage conditions used in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Metopimazine?

A1: Metopimazine is known to be susceptible to oxidative degradation and alkaline hydrolysis.[1][2] The primary metabolic pathway in humans involves hydrolysis by a liver amidase to form metopimazine acid (MPZA).[3] Minor oxidative metabolism is catalyzed by CYP3A4 and CYP2D6 enzymes.[3] Understanding these pathways is crucial for identifying potential interferents and ensuring the specificity of the analytical method.

Q2: What is the expected long-term stability of this compound in frozen plasma?

A2: Based on studies of the non-deuterated form, Metopimazine is stable in human plasma for at least 3 months when stored at -20°C.[4] It is reasonable to expect similar long-term stability for this compound under the same conditions. However, this should be confirmed with a long-term stability study as part of your bioanalytical method validation.

Q3: Are there any specific stability concerns related to the deuterium labeling in this compound?

A3: Yes, deuterated internal standards can sometimes undergo isotopic exchange, also known as back-exchange, where deuterium atoms are replaced by protons from the sample matrix or solvents. This is more likely to occur if the deuterium labels are on chemically labile positions. It is essential to use a this compound standard where the labels are in stable positions to minimize this risk. An incubation study in a blank matrix can help assess the potential for back-exchange.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound in plasma?

A4: While specific data for this compound is unavailable, repeated freeze-thaw cycles can degrade many analytes in plasma. It is a general best practice to minimize the number of freeze-thaw cycles. For the parent drug, metolazone (a different compound), stability has been demonstrated for three freeze-thaw cycles. It is recommended to validate the freeze-thaw stability of this compound for the number of cycles your samples are anticipated to undergo.

Q5: What are the recommended storage conditions for whole blood and urine samples containing this compound?

A5: There is no specific stability data for Metopimazine or this compound in whole blood or urine. For whole blood, it is crucial to assess stability from the time of collection until centrifugation to plasma, as some compounds can be unstable or partition differently between red blood cells and plasma over time. For urine, factors such as pH and temperature can significantly impact analyte stability. It is recommended to store urine samples frozen, and the effect of pH should be investigated during method development.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause Troubleshooting Steps
Isotopic Exchange (Back-Exchange) of this compound - Verify Label Stability: Confirm that the deuterium labels on your this compound standard are on non-exchangeable positions. - Perform Incubation Study: Incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze for any increase in the non-labeled Metopimazine signal. An increase of over 20% of the LLOQ response for the analyte may indicate significant back-exchange.
Chromatographic Shift between Metopimazine and this compound - Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and internal standard.
Differential Matrix Effects - Conduct Post-Extraction Addition Experiment: Assess the matrix effect by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix. A significant difference in the matrix factor between the analyte and internal standard indicates a differential matrix effect.
Purity of this compound Standard - Verify Purity: Ensure the isotopic and chemical purity of your this compound standard is high (typically ≥98% isotopic enrichment and >99% chemical purity). Request a certificate of analysis from the supplier.
Issue 2: Loss of Analyte During Sample Storage or Processing
Possible Cause Troubleshooting Steps
Degradation at Room Temperature (Bench-Top Instability) - Perform Bench-Top Stability Study: Analyze QC samples left at room temperature for varying durations to determine the stability window. If instability is observed, minimize the time samples are at room temperature and consider processing on ice.
Degradation During Freeze-Thaw Cycles - Conduct Freeze-Thaw Stability Study: Subject QC samples to multiple freeze-thaw cycles (e.g., 3-5 cycles) and analyze for recovery. If degradation occurs, limit the number of times samples are thawed. Aliquoting samples upon receipt can prevent the need for repeated freeze-thaw cycles.
Post-Preparative (Autosampler) Instability - Perform Autosampler Stability Study: Analyze processed samples that have been stored in the autosampler for a period equivalent to the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size.

Data Presentation

The following tables summarize the available stability data for Metopimazine in human plasma. This data can be used as a starting point for the validation of this compound stability.

Table 1: Long-Term Stability of Metopimazine in Human Plasma at -20°C

AnalyteConcentration LevelsStorage DurationRecovery (%)Reference
Metopimazine10, 30, 60 ng/mL1, 2, and 3 months89 - 107
AMPZ (acid metabolite)20, 75, 150 ng/mL1, 2, and 3 months89 - 107

Table 2: Summary of Expected Stability for this compound in Biological Matrices (to be confirmed by validation)

Stability TestMatrixStorage ConditionExpected Stability (based on Metopimazine & general principles)
Freeze-Thaw Stability Plasma, Urine-20°C to Room TemperatureLikely stable for at least 3 cycles, but requires validation.
Short-Term (Bench-Top) Stability Plasma, Whole Blood, UrineRoom TemperatureStability duration is unknown and must be determined experimentally.
Long-Term Stability Plasma-20°CStable for at least 3 months.
Long-Term Stability Whole Blood, Urine-20°C or -80°CStability is unknown and must be determined experimentally.
Post-Preparative Stability Processed ExtractAutosampler Temperature (e.g., 4°C)Stability is unknown and must be determined experimentally.

Experimental Protocols

General Protocol for Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound in a biological matrix. Specific concentrations, time points, and acceptance criteria should be defined in your laboratory's standard operating procedures and be compliant with regulatory guidelines.

  • Preparation of QC Samples:

    • Spike a pool of blank biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low and high concentration quality control (QC) samples.

  • Freeze-Thaw Stability:

    • Aliquot the low and high QC samples.

    • Subject the aliquots to a defined number of freeze-thaw cycles (e.g., three or five cycles). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.

    • After the final thaw, analyze the samples and compare the concentrations to freshly prepared control samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw aliquots of low and high QC samples and keep them at room temperature for specific durations (e.g., 4, 8, and 24 hours).

    • At each time point, analyze the samples and compare the concentrations to freshly prepared control samples.

  • Long-Term Stability:

    • Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months) and compare the concentrations to freshly prepared control samples.

  • Post-Preparative (Autosampler) Stability:

    • Process a set of low and high QC samples according to your analytical method.

    • Store the processed samples in the autosampler at the intended temperature (e.g., 4°C) for a duration that exceeds the expected run time of an analytical batch.

    • Analyze the stored processed samples and compare the results to freshly processed control samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualization

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_evaluation Evaluation start Spike Blank Matrix with this compound qc_low Prepare Low QC Samples start->qc_low qc_high Prepare High QC Samples start->qc_high ft_stability Freeze-Thaw Stability qc_low->ft_stability Subject to Conditions st_stability Short-Term (Bench-Top) Stability qc_low->st_stability Subject to Conditions lt_stability Long-Term Stability qc_low->lt_stability Subject to Conditions pp_stability Post-Preparative (Autosampler) Stability qc_low->pp_stability Subject to Conditions qc_high->ft_stability Subject to Conditions qc_high->st_stability Subject to Conditions qc_high->lt_stability Subject to Conditions qc_high->pp_stability Subject to Conditions analysis Analyze Stability Samples vs. Fresh Controls ft_stability->analysis st_stability->analysis lt_stability->analysis pp_stability->analysis evaluation Compare to Acceptance Criteria (e.g., ±15%) analysis->evaluation

Caption: Experimental workflow for assessing the stability of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent/ Inaccurate Results isotopic_exchange Isotopic Exchange start->isotopic_exchange chrom_shift Chromatographic Shift start->chrom_shift matrix_effects Differential Matrix Effects start->matrix_effects purity Standard Purity Issues start->purity degradation Analyte Degradation start->degradation verify_label Verify Label Position isotopic_exchange->verify_label incubation_study Incubation Study isotopic_exchange->incubation_study optimize_chrom Optimize Chromatography chrom_shift->optimize_chrom matrix_test Matrix Effect Test matrix_effects->matrix_test verify_purity Verify CoA purity->verify_purity stability_study Conduct Stability Studies (Freeze-Thaw, Bench-Top, etc.) degradation->stability_study

Caption: Logical relationship for troubleshooting inconsistent bioanalytical results.

References

Improving extraction recovery of Metopimazine and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of Metopimazine and its internal standard from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the sample preparation and extraction of Metopimazine and its internal standard.

Q1: My overall recovery for Metopimazine is low and inconsistent. Where should I start troubleshooting?

A1: Low and variable recovery can stem from multiple stages of the analytical process.[1] A systematic approach is crucial to identify the source of analyte loss. We recommend collecting and analyzing fractions from each major step of your extraction protocol (e.g., sample loading, wash steps, and elution) to pinpoint where the loss is occurring.[2]

Below is a general workflow to diagnose the problem:

G start Low/Inconsistent Recovery Observed step1 Analyze Pre-Extraction Sample (Spiked Matrix) start->step1 step2 Collect & Analyze SPE/LLE Waste Fractions (Flow-through, Wash Solvents) step1->step2 Compare to expected concentration step3 Analyze Final Eluate Pre-Evaporation step2->step3 Analyte absent? end_node Identify Step with Analyte Loss & Optimize step2->end_node Analyte present in waste? (Binding/Washing Issue) step4 Analyze Reconstituted Sample step3->step4 Analyte present? step3->end_node Analyte absent? (Elution Issue) step4->end_node Analyte loss after elution? (Evaporation/Reconstitution/Adsorption Issue)

Caption: Initial workflow for troubleshooting low analyte recovery.

Q2: What is a suitable internal standard (IS) for Metopimazine analysis?

A2: A suitable internal standard should be chemically similar to the analyte and not present in the biological sample.[3] For the analysis of Metopimazine and its metabolites by HPLC-MS/MS, Zolpidem-d6 has been successfully used as an internal standard.[4][5] When using an IS, it is critical to ensure it is added at a constant concentration to all samples and calibration standards to normalize the analyte's response.

Q3: Why is the recovery of both my analyte and internal standard low but consistent?

A3: Consistent but low recovery for both the analyte and the IS suggests a systematic issue within the sample preparation method rather than random error. This could be due to:

  • Sub-optimal Extraction Parameters: The chosen pH, solvent ratios, or salt concentrations may not be ideal for quantitative extraction.

  • Incomplete Elution: The elution solvent may not be strong enough to completely recover the analytes from the SPE sorbent.

  • Analyte Loss During Evaporation/Reconstitution: Analytes can adhere to the container surface during the dry-down step or may not fully redissolve in the reconstitution solvent.

Q4: I'm using Solid-Phase Extraction (SPE). Why is my Metopimazine recovery poor?

A4: Poor recovery in SPE can occur at several stages. Here are common problems and solutions:

  • Analyte Found in Flow-Through: This indicates your analyte did not bind effectively to the SPE sorbent.

    • Incorrect Sorbent: The sorbent's polarity may be inappropriate. For a phenothiazine derivative like Metopimazine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.

    • Incorrect Sample pH: For reversed-phase SPE, the analyte should be in a neutral, non-ionized state to maximize retention. For ion-exchange, the analyte must be charged.

    • Strong Sample Solvent: If the sample is dissolved in a solvent with high elution strength, it will prevent the analyte from binding to the sorbent.

    • High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction time between the analyte and the sorbent.

  • Analyte Found in Wash Fraction:

    • Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If the wash solvent has an elution strength similar to the elution solvent, the analyte will be washed away.

  • No Analyte in Eluate:

    • Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. You may need to increase the organic solvent percentage, change the solvent, or adjust the pH to ensure the analyte is in an ionic state that favors elution.

    • Irreversible Binding: Strong secondary interactions (e.g., between a basic analyte and acidic silanol groups on the sorbent) may be occurring.

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducible results. The following are generalized methodologies for common extraction techniques used for Metopimazine and similar compounds.

Protocol 1: Solid-Phase Extraction (SPE) for Metopimazine

This protocol is a general guideline for extracting Metopimazine from a plasma sample using a reversed-phase SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: Dilute 500 µL of plasma sample 1:1 with an aqueous buffer (e.g., 4% H3PO4) to disrupt protein binding. Add the internal standard (e.g., Zolpidem-d6) to the diluted sample.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute Metopimazine and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile). The elution solvent may be acidified (e.g., with 0.1% formic acid) to facilitate the elution of basic compounds.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

G cluster_SPE Solid-Phase Extraction Workflow cluster_PostSPE Post-Extraction Processing Condition 1. Condition (Methanol then Water) Load 2. Load (Pre-treated Sample) Condition->Load Wash 3. Wash (Weak Solvent) Load->Wash Elute 4. Elute (Strong Solvent) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 7. Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) for Metopimazine

This protocol outlines a general LLE procedure. Optimization of pH and solvent choice is critical for high recovery.

  • Sample Preparation: To 500 µL of plasma, add the internal standard.

  • pH Adjustment: For a basic drug like Metopimazine, adjust the sample pH to be at least two units above its pKa to ensure it is in its neutral, un-ionized form. This will maximize its partitioning into the organic solvent.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture). Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at ~4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer, assuming the solvent is less dense than water) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase, as described in the SPE protocol.

G start Plasma Sample + IS step1 Adjust pH (Make Analyte Neutral) start->step1 step2 Add Organic Solvent & Vortex step1->step2 step3 Centrifuge (Separate Layers) step2->step3 step4 Collect Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end_node Analyze step6->end_node

Caption: A standard workflow for Liquid-Liquid Extraction (LLE).

Data & Method Parameters

The following tables summarize key parameters from published methods for Metopimazine analysis, which can serve as a starting point for method development.

Table 1: Chromatographic Conditions for Metopimazine Analysis
ParameterHPLC-UV MethodHPLC-MS/MS Method
Stationary Phase HiQsil C18 (250 x 4.6 mm, 5 µm)Atlantis C18 (2.1 x 150 mm, 3 µm)
Mobile Phase Methanol: Water (45:55 v/v)A: 20 mM Ammonium Formate (pH 2.8) B: Acetonitrile/Solvent A (90:10 v/v)
Flow Rate 1.0 mL/min0.3 mL/min
Detection PDA at 266 nmTandem Mass Spectrometry (MRM mode)
Oven Temperature 25°CNot Specified
Table 2: Validation & Performance Data for Metopimazine Assays
ParameterHPLC-UV MethodSpectrofluorimetric MethodHPTLC-Densitometric Method
Linearity Range 2–12 µg/mL0.1–2 µg/mL0.4–1.4 µ g/band
Mean % Recovery 100.69%100.64%100.18%
Internal Standard Not SpecifiedNot ApplicableNot Applicable
Matrix Bulk Drug / TabletsPharmaceutical PreparationPharmaceutical Preparation
Table 3: Factors Influencing Extraction Recovery
Extraction TypeKey FactorRationale & Optimization Strategy
Solid-Phase Extraction (SPE) Sorbent Choice The sorbent must retain the analyte based on properties like polarity or charge. Select a sorbent with properties complementary to the analyte.
Sample pH Controls the ionization state of the analyte, affecting its retention on the sorbent. Adjust pH to maximize desired interactions (e.g., neutral for reversed-phase).
Wash Solvent Removes interferences without eluting the analyte. Use the strongest possible solvent that does not cause analyte breakthrough.
Elution Solvent Must be strong enough to disrupt all analyte-sorbent interactions for complete recovery. Optimize solvent strength and pH.
Flow Rate Affects the equilibrium time between the analyte and sorbent. Slower flow rates during loading and elution generally improve recovery.
Liquid-Liquid Extraction (LLE) Organic Solvent The solvent's polarity determines partitioning efficiency. The choice is guided by the analyte's LogP value.
Sample pH Controls the analyte's charge. Adjust pH to neutralize the analyte, making it more soluble in the organic phase.
Solvent-to-Sample Ratio A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve recovery, especially for more hydrophilic analytes.
Salting Out Adding salt (e.g., sodium sulfate) to the aqueous phase reduces the analyte's solubility, driving it into the organic phase and improving recovery.

References

Calibration curve issues with Metopimazine-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with the Metopimazine-d6 internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative bioanalysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because it is chemically and physically almost identical to the analyte of interest, Metopimazine. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.

Q2: What are the most common causes of poor calibration curve linearity when using this compound?

Several factors can contribute to non-linearity in your calibration curve:

  • Suboptimal Chromatographic Conditions: Poor separation of Metopimazine and this compound from matrix components can lead to co-elution and differential matrix effects.

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Metopimazine, which can affect the accuracy of the low-end calibration points.

  • Incorrect Concentration of Internal Standard: An inappropriately high or low concentration of this compound can lead to detector saturation or poor signal-to-noise, respectively.

  • Sample Preparation Issues: Inconsistent extraction efficiency between the analyte and the internal standard can introduce variability.

  • Instrumental Problems: Issues with the LC-MS/MS system, such as a dirty ion source or detector fatigue, can lead to non-linear responses.

Q3: My calibration curve is showing a good correlation coefficient (r² > 0.99), but the accuracy of my quality control (QC) samples is poor. What could be the issue?

A high correlation coefficient does not always guarantee accuracy. This scenario often points to a systematic error that affects the standards and samples differently. Potential causes include:

  • Differential Matrix Effects: Even with a deuterated internal standard, slight differences in elution time can expose the analyte and internal standard to different matrix components, causing varied ion suppression or enhancement.

  • Metabolite Interference: If a metabolite of Metopimazine has the same mass transition as the analyte, it can interfere with the measurement, especially in incurred samples. The major metabolite of Metopimazine is Metopimazine acid (MPZA).[1][2]

  • Stability Issues: Metopimazine or this compound may be degrading in the sample matrix or during sample processing.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve is visibly non-linear (e.g., quadratic or sigmoidal).

  • The correlation coefficient (r²) is below the acceptable limit (typically < 0.99).

  • Back-calculated concentrations of the calibration standards deviate significantly from their nominal values.

Troubleshooting Workflow:

A Start: Non-Linear Calibration Curve B Verify Standard and IS Concentrations A->B Step 1 C Check for IS Purity (Unlabeled Analyte) B->C Concentrations Correct G Re-prepare Calibration Standards B->G Concentrations Incorrect D Optimize Chromatography C->D IS is Pure E Evaluate Matrix Effects D->E Co-elution Achieved F Assess Instrument Performance E->F No Significant Matrix Effects H Problem Resolved F->H Instrument OK G->B Re-assess A Start: High IS Variability B Review Sample Preparation Procedure A->B Step 1 C Check for Inconsistent Injection Volume B->C Consistent Procedure D Investigate Matrix Effects C->D Consistent Injections E Assess IS Stability D->E No Differential Matrix Effects F Problem Resolved E->F IS is Stable Metopimazine Metopimazine Amidase Amidase Metopimazine->Amidase CYP CYP3A4, CYP2D6 Metopimazine->CYP MPZA Metopimazine Acid (MPZA) (Major Metabolite) Other_Metabolites Other Minor Metabolites Amidase->MPZA CYP->Other_Metabolites

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Metopimazine Using Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metopimazine in biological matrices, with a focus on the validation of a method utilizing its deuterated stable isotope, Metopimazine-d6, as an internal standard. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction to Metopimazine and Bioanalytical Validation

Metopimazine is an antiemetic drug used to prevent nausea and vomiting.[1][2][3] Accurate and reliable quantification of Metopimazine in biological samples such as plasma or serum is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[4][5] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods. A key aspect of robust bioanalytical methods, particularly those employing mass spectrometry, is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, to correct for variability during sample processing and analysis.

This guide compares a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound (Method A) with alternative approaches, highlighting the advantages of using a SIL-IS.

Principles of Bioanalytical Method Validation

Bioanalytical method validation ensures the reliability of quantitative data from biological matrices. Key validation parameters, as recommended by regulatory guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the nominal or known true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of unextracted standards.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Method Comparison

The following table summarizes the performance of three different hypothetical bioanalytical methods for Metopimazine quantification. Method A represents the recommended approach using LC-MS/MS with this compound as the internal standard. Method B is an alternative LC-MS/MS method using a structurally similar but not isotopically labeled internal standard (e.g., zolpidem-d6). Method C is a High-Performance Liquid Chromatography method with UV detection (HPLC-UV), a more traditional approach.

Parameter Method A: LC-MS/MS with this compound Method B: LC-MS/MS with Analogue IS Method C: HPLC-UV
Linearity (r²) >0.999>0.998>0.995
Range 0.1 - 200 ng/mL0.5 - 250 ng/mL10 - 1000 ng/mL
LLOQ 0.1 ng/mL0.5 ng/mL10 ng/mL
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15%
Precision (%RSD) < 5%< 10%< 15%
Recovery Consistent and reproducibleVariableLess consistent
Matrix Effect Minimal due to co-elution of ISPotential for differential matrix effectsHigh susceptibility to matrix interference
Specificity High (based on mass-to-charge ratio)High (based on mass-to-charge ratio)Lower (risk of co-eluting interferences)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of Metopimazine from human plasma.

  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex for 10 seconds.

  • Spiking: To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Dilution: Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute Metopimazine and this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Metopimazine: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

  • Data Analysis: Quantify Metopimazine using the peak area ratio of the analyte to the internal standard.

Visualizations

Bioanalytical_Method_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spiking with This compound (IS) Biological_Matrix->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Sample_Preparation_Workflow Plasma_Sample 200 µL Plasma Sample Add_IS Add 20 µL this compound Plasma_Sample->Add_IS Dilute Add 400 µL 4% Phosphoric Acid Add_IS->Dilute Load_Sample Load Sample onto SPE Dilute->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, Water) Condition_SPE->Load_Sample Wash_1 Wash with 5% Methanol Load_Sample->Wash_1 Wash_2 Wash with 20% Methanol Wash_1->Wash_2 Elute Elute with 1 mL Methanol Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

A Comparative Guide to the Quantitative Analysis of Metopimazine: Accuracy and Precision Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metopimazine is an antiemetic drug of the phenothiazine class, utilized in the management of nausea and vomiting. The accurate and precise quantification of Metopimazine in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a benchmark for bioanalytical assays, publicly available, detailed validation data for a Metopimazine LC-MS/MS assay is limited. However, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been thoroughly validated and serves as an excellent reference for comparison against other analytical techniques.

This guide provides a comparative overview of the accuracy and precision of a validated HPLC-UV method for Metopimazine analysis alongside alternative spectrophotometric and spectrodensitometric methods. Detailed experimental protocols and performance data are presented to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their needs.

Performance Comparison of Analytical Methods for Metopimazine

The following tables summarize the accuracy and precision data for a validated HPLC-UV method and compare it with other analytical techniques for the quantification of Metopimazine.

Table 1: Accuracy and Precision of the Validated HPLC-UV Method for Metopimazine

Validation ParameterResult
Accuracy (Mean Recovery) 100.32%[1]
Precision (Repeatability) %RSD: 0.77%[1]
Precision (Intermediate) %RSD: 0.88%[1]
Linearity Range 0.12 to 0.28 mg/mL[1]
Correlation Coefficient (R²) ≥0.999[1]

Table 2: Comparison of Alternative Analytical Methods for Metopimazine Quantification

Analytical MethodAccuracy (Mean % Recovery)Precision (%RSD)Linearity Range
Spectrofluorimetry 100.64%Not explicitly stated, but method described as accurate and sensitive.0.1 - 2 µg/mL
Second Derivative Spectrophotometry 100.13%Not explicitly stated, but method described as accurate and selective.1 - 16 µg/mL
Spectrodensitometry 100.18%Not explicitly stated, but method described as accurate and selective.0.4 - 1.4 µ g/band
Difference Spectrophotometry Not explicitly stated, but method showed no systematic error.1.21% (in bulk drug), 1.38% (in tablets)0.9 - 30.0 µg/mL

Experimental Workflow and Protocols

A clear understanding of the experimental workflow is essential for reproducing analytical results. The following diagram illustrates the general steps involved in the HPLC-UV analysis of Metopimazine.

Metopimazine_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Metopimazine Standard and Sample stock Prepare Standard Stock Solution (e.g., in Methanol) start->stock Dissolve dilutions Prepare Working Standards and Sample Solutions stock->dilutions Dilute injection Inject into HPLC System dilutions->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Metopimazine Concentration calibration->quantification

References

A Comparative Study of Metopimazine and Metoclopramide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Metopimazine and Metoclopramide, two dopamine D2 receptor antagonists with antiemetic and prokinetic properties, focusing on their pharmacological effects observed in rat models. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action

Both Metopimazine and Metoclopramide exert their primary effects through the antagonism of dopamine D2 receptors. However, their broader receptor interaction profiles exhibit notable differences.

Metopimazine , a phenothiazine derivative, is a potent dopamine D2 receptor antagonist.[1] Its antiemetic action is primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]

Metoclopramide also functions as a dopamine D2 receptor antagonist.[2] Its prokinetic effects are mediated through a combination of D2 receptor antagonism and 5-HT4 receptor agonism in the gastrointestinal tract, which enhances acetylcholine release from enteric neurons.[2]

Pharmacological Effects: A Comparative Overview

While direct head-to-head studies on all pharmacological aspects in rats are limited, existing data allows for a comparative assessment of their effects on gastric motility and other physiological parameters.

Gastrointestinal Motility

Metoclopramide has been extensively studied for its prokinetic effects in rats. It has been shown to significantly accelerate gastric emptying in a dose-dependent manner.[3] For instance, a subcutaneous dose of 10 mg/kg was found to increase gastric emptying by 42% in a phenol red meal test.

Metopimazine's effect on gastrointestinal motility in rats is less documented in direct comparative studies. However, some studies in other species and in vitro preparations suggest it may have an inhibitory effect on gastrointestinal smooth muscle, contrasting with the prokinetic action of Metoclopramide.

Antiemetic Effects

Rats are incapable of vomiting, making the direct assessment of antiemetic efficacy challenging. The kaolin consumption test, or pica behavior, is a widely accepted surrogate model for nausea and emesis in rodents.

Metoclopramide has been shown to be effective in animal models of emesis.

Effects on the Oestrus Cycle

A direct comparative study in female Wistar rats revealed differing effects of the two drugs on the reproductive cycle. Daily subcutaneous administration of Metopimazine at doses of 0.01, 0.1, and 1 mg/kg for 21 days suppressed the oestrus cycle, leading to a persistent dioestrus state. In contrast, Metoclopramide at the same doses did not influence the oestrus cycle.

Data Presentation

Table 1: Comparative Effects of Metopimazine and Metoclopramide on Gastric Emptying in Rats

DrugDoseRoute of AdministrationTest MealEffect on Gastric EmptyingReference
Metoclopramide3-30 mg/kgp.o.Solid PelletDose-dependent increase
Metoclopramide10 mg/kgs.c.Phenol Red+42%

Table 2: Comparative Effects of Metopimazine and Metoclopramide on the Oestrus Cycle in Female Rats

DrugDose (mg/kg/day, s.c. for 21 days)Effect on Oestrus CycleReference
Metopimazine0.01, 0.1, 1Suppression (persistent dioestrus)
Metoclopramide0.01, 0.1, 1No influence

Table 3: Receptor Affinity Profile

ReceptorMetopimazine (Ki, nM)Metoclopramide (Ki, nM)
Dopamine D2High Affinity~28.8

Note: Specific Ki values for Metopimazine in rat brain tissue were not consistently available in the reviewed literature, though it is established as a high-affinity D2 antagonist.

Experimental Protocols

Gastric Emptying Assessment: Phenol Red Meal Test

This protocol is adapted from studies evaluating the effect of prokinetic agents in rats.

Objective: To quantify the rate of gastric emptying.

Materials:

  • Male Wistar rats (fasted overnight with free access to water).

  • Test meal: 1.5% methylcellulose containing 0.05% phenol red as a non-absorbable marker.

  • Metopimazine or Metoclopramide solution.

  • Vehicle control (e.g., saline).

  • Stomach homogenization equipment.

  • Spectrophotometer.

Procedure:

  • Administer Metopimazine, Metoclopramide, or vehicle to fasted rats at the desired dose and route.

  • After a specified pretreatment time, administer a fixed volume of the phenol red test meal orally via gavage.

  • At a predetermined time point after the meal (e.g., 20 minutes), euthanize the rats.

  • Ligate the pyloric and cardiac ends of the stomach and carefully excise the organ.

  • Homogenize the entire stomach in a known volume of 0.1 N NaOH.

  • Add trichloroacetic acid to precipitate proteins and centrifuge the homogenate.

  • Add NaOH to the supernatant to develop the color of the phenol red.

  • Measure the absorbance of the supernatant at 560 nm.

  • A control group of rats is sacrificed immediately after receiving the test meal to determine the initial amount of phenol red administered.

  • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test group / Absorbance of control group)) * 100

Antiemetic Activity Assessment: Kaolin Consumption (Pica) Test

This protocol is a standard method to assess nausea-like behavior in rats.

Objective: To evaluate the antiemetic potential of a compound by measuring the inhibition of nausea-induced pica.

Materials:

  • Male Wistar rats.

  • Kaolin (hydrated aluminum silicate) powder, presented in a ceramic dish.

  • Emetogenic agent (e.g., lithium chloride).

  • Metopimazine or Metoclopramide solution.

  • Vehicle control.

Procedure:

  • Acclimatize rats to the experimental cages and the presence of the kaolin dish.

  • On the test day, administer Metopimazine, Metoclopramide, or vehicle.

  • After the appropriate pretreatment time, administer the emetogenic agent to induce nausea.

  • Measure the amount of kaolin consumed over a specific period (e.g., 24 hours) by weighing the kaolin dish before and after the test period.

  • A control group receiving the emetogenic agent and vehicle is used to determine the maximum kaolin consumption.

  • Calculate the percentage of inhibition of kaolin consumption for the drug-treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Metoclopramide_Signaling_Pathway Metoclopramide Metoclopramide D2R Dopamine D2 Receptor (Antagonist) Metoclopramide->D2R Inhibits HTR4 5-HT4 Receptor (Agonist) Metoclopramide->HTR4 Activates AC Adenylyl Cyclase D2R->AC Inhibits Antiemetic Antiemetic Effect D2R->Antiemetic Contributes to ACh_release ↑ Acetylcholine Release HTR4->ACh_release cAMP ↓ cAMP AC->cAMP GI_motility ↑ Gastrointestinal Motility ACh_release->GI_motility GI_motility->Antiemetic Contributes to

Caption: Metoclopramide's dual-action signaling pathway.

Gastric_Emptying_Workflow start Start: Fasted Rat drug_admin Administer Drug (Metopimazine/Metoclopramide) or Vehicle start->drug_admin meal_admin Administer Phenol Red Test Meal drug_admin->meal_admin wait Wait for Predetermined Time meal_admin->wait euthanize Euthanize Rat wait->euthanize stomach_excise Excise Stomach euthanize->stomach_excise homogenize Homogenize Stomach and Process Sample stomach_excise->homogenize measure Measure Absorbance homogenize->measure calculate Calculate % Gastric Emptying measure->calculate

Caption: Workflow for the phenol red gastric emptying assay.

Conclusion

Metopimazine and Metoclopramide, while both acting as dopamine D2 receptor antagonists, exhibit distinct pharmacological profiles in rats. Metoclopramide is a well-established prokinetic agent, enhancing gastric emptying through a dual D2 receptor antagonism and 5-HT4 receptor agonism. In contrast, the limited available data on Metopimazine suggests it may not share this prokinetic effect and has a different impact on the endocrine system, as evidenced by its effect on the oestrus cycle.

Further direct comparative studies in rat models are warranted to fully elucidate the relative potency and efficacy of these two compounds in terms of their antiemetic and gastroprokinetic activities. Such studies would be invaluable for guiding future drug development and clinical applications.

References

A Comparative Analysis of Metopimazine and Ondansetron for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metopimazine and Ondansetron for the management of chemotherapy-induced nausea and vomiting (CINV). The information presented is supported by experimental data from clinical trials to aid in research and development efforts in oncology supportive care.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from comparative studies of Metopimazine and Ondansetron in the context of CINV.

Table 1: Efficacy of Metopimazine vs. Ondansetron for Delayed CINV

Efficacy EndpointMetopimazine (7.5 mg x 2, t.i.d.)Ondansetron (8 mg, b.i.d.)p-value
Complete Response (no nausea and emesis for 5 days)53.4%49.5%0.58
Incidence of Emesis23.3%30.9%Not Significant

Source: A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis.[1]

Table 2: Efficacy of Ondansetron Monotherapy vs. Combination with Metopimazine for CINV

Efficacy EndpointOndansetron AloneOndansetron + Metopimazinep-value
Acute Nausea
Reduced IncidenceBaselineSignificantly Reduced0.006
Delayed Nausea
Reduced IncidenceBaselineSignificantly Reduced0.02
Acute Vomiting
Reduced IncidenceBaselineSignificantly Reduced0.02
Delayed Vomiting
Reduced IncidenceBaselineSignificantly Reduced0.006
Patient Preference 33%67%0.10

Source: Ondansetron plus metopimazine compared with ondansetron alone in patients receiving moderately emetogenic chemotherapy.[2][3]

Table 3: Safety and Tolerability of Metopimazine vs. Ondansetron for Delayed CINV

Adverse Event ProfileMetopimazineOndansetronp-value
Gastrointestinal Disorders19.4%32.7%0.03

Source: A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis.[1]

Experimental Protocols

Study of Sublingual Metopimazine vs. Ondansetron for Delayed CINV
  • Study Design: A randomized, double-blind, double-dummy, multicenter study was conducted to compare the efficacy and tolerance of sublingual Metopimazine and oral Ondansetron in preventing delayed nausea and emesis in patients receiving chemotherapy.[1]

  • Patient Population: 200 patients were evaluated for efficacy, with 103 receiving Metopimazine and 97 receiving Ondansetron.

  • Dosing Regimen:

    • Metopimazine: 7.5 mg administered sublingually, twice a day, three times a day (t.i.d.) for 5 days.

    • Ondansetron: 8 mg administered orally, twice a day (b.i.d.) for 5 days.

  • Outcome Measures: Patients recorded episodes of nausea and emesis in a diary. Quality of life was assessed using the Functional Living Index--Emesis (FLIE) questionnaire.

Study of Ondansetron with and without Metopimazine for CINV
  • Study Design: A randomized, double-blind, crossover trial was conducted to compare the antiemetic efficacy of oral Ondansetron combined with the dopamine D2 antagonist Metopimazine versus Ondansetron alone.

  • Patient Population: The study included 30 patients who had experienced vomiting during a previous cycle of moderately emetogenic chemotherapy.

  • Dosing Regimen:

    • Ondansetron: 8 mg orally, twice a day for three days.

    • Metopimazine: 30 mg orally, four times a day for three days.

  • Outcome Measures: The primary endpoints were the incidence of acute and delayed nausea and vomiting. Patient preference for the treatment regimen was also recorded.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Metopimazine in CINV

Metopimazine is a dopamine D2 receptor antagonist. Its antiemetic effect is primarily mediated through the chemoreceptor trigger zone (CTZ) in the brainstem. By blocking D2 receptors in the CTZ, Metopimazine inhibits the signaling cascade that leads to nausea and vomiting.

cluster_0 Chemotherapy cluster_1 Chemoreceptor Trigger Zone (CTZ) cluster_2 Vomiting Center Chemotherapeutic Agent Chemotherapeutic Agent Dopamine Dopamine Chemotherapeutic Agent->Dopamine Stimulates release of D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Metopimazine Metopimazine Metopimazine->D2_Receptor Blocks Vomiting_Center Vomiting Center Signal_Transduction->Vomiting_Center Stimulates Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces

Metopimazine's mechanism of action in CINV.
Signaling Pathway of Ondansetron in CINV

Ondansetron is a selective serotonin 5-HT3 receptor antagonist. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem. Ondansetron blocks these receptors, thereby inhibiting the emetic reflex.

cluster_0 Gastrointestinal Tract cluster_1 Vagal Afferent Nerve cluster_2 Vomiting Center Chemotherapy Chemotherapeutic Agent Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damages Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin Releases _5HT3_Receptor 5-HT3 Receptor Serotonin->_5HT3_Receptor Binds to Nerve_Signal Nerve Signal to Brainstem _5HT3_Receptor->Nerve_Signal Activates Ondansetron Ondansetron Ondansetron->_5HT3_Receptor Blocks Vomiting_Center Vomiting Center Nerve_Signal->Vomiting_Center Stimulates Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces

Ondansetron's mechanism of action in CINV.
Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing Metopimazine and Ondansetron for CINV.

Patient_Recruitment Patient Recruitment (CINV risk) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Metopimazine Randomization->Group_A Group_B Group B: Ondansetron Randomization->Group_B Chemotherapy_Admin Chemotherapy Administration Group_A->Chemotherapy_Admin Group_B->Chemotherapy_Admin Data_Collection Data Collection (Nausea, Vomiting, AE) Chemotherapy_Admin->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Comparison Analysis->Results

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Metopimazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metopimazine in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, with a focus on method validation and cross-validation to ensure data reliability and consistency across different studies or laboratories.

Comparison of Bioanalytical Method Performance

The selection of a bioanalytical method is a critical decision in drug development. The following tables summarize the performance characteristics of commonly employed methods for Metopimazine analysis, providing a clear comparison to aid in this selection process.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-MS/MSRP-HPLC with PDA Detection
Linearity Range 1 - 100 ng/mL2 - 12 µg/mL[1]
Intra-day Precision (%RSD) 1.0 - 4.6%[2]< 2%[1]
Inter-day Precision (%RSD) 1.6 - 5.8%[2]< 2%[1]
Intra-day Accuracy (%) 93.8 - 99.0%99.98% (as % recovery)
Inter-day Accuracy (%) 101.8 - 107.0%Not Reported
Lower Limit of Quantification (LLOQ) 0.1 ng/mLNot explicitly reported, but within 2-12 µg/mL range
Recovery (%) Not explicitly reported100.69%
Primary Application Pharmacokinetic studies in plasma/serumBulk drug and pharmaceutical dosage forms

Table 2: Spectrophotometric and Other Analytical Methods

ParameterSpectrofluorimetric MethodSecond Derivative (D2) Spectrophotometric MethodSpectrodensitometric Method (HPTLC)
Linearity Range 0.1 - 2 µg/mL1 - 16 µg/mL0.4 - 1.4 µ g/band
Mean Percentage Recovery (%) 100.64 ± 1.349%100.13 ± 1.660%100.18 ± 1.562%
Application in Biological Matrices Yes, in spiked human serum (98.09% recovery)Not explicitly reported for biological matricesNot explicitly reported for biological matrices
Primary Advantage High sensitivityDetermination in the presence of its oxidative degradateSeparation from its oxidative degradate

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation and application of any bioanalytical method.

Protocol 1: HPLC-MS/MS for Metopimazine in Human Serum

This protocol is based on the method used for a pharmacokinetic study of Metopimazine.

1. Sample Preparation:

  • A solid-phase extraction (SPE) is typically used for plasma or serum samples to remove proteins and other interfering substances.
  • An internal standard (IS) is added to the samples, calibrators, and quality control (QC) samples before extraction.

2. Chromatographic Conditions:

  • HPLC System: A system capable of delivering a gradient elution.
  • Analytical Column: Atlantis C18 (2.1 x 150 mm; 3 µm) or equivalent.
  • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).
  • Flow Rate: Typically around 0.2 - 0.4 mL/min.
  • Injection Volume: 10 - 20 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Metopimazine and the IS.

4. Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix from at least six different sources.
  • Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor is used.
  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

Protocol 2: RP-HPLC with PDA Detection for Metopimazine in Bulk and Pharmaceutical Forms

This protocol is based on a validated RP-HPLC method.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL solution of Metopimazine in methanol. Further dilute to create working standards.
  • Sample Solution: For pharmaceutical formulations, an equivalent of a single dose is dissolved in a suitable solvent, sonicated, and diluted to the desired concentration.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a PDA detector.
  • Analytical Column: HiQsil C18 (250 x 4.6 mm i.d., 5 µ) or equivalent.
  • Mobile Phase: A mixture of Methanol and Water (45:55 v/v) with the pH adjusted to 3.5.
  • Flow Rate: 1 mL/min.
  • Detection Wavelength: 266 nm.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: Assessed over a concentration range of 2–12 µg/mL.
  • Accuracy: Determined by the recovery of spiked samples.
  • Precision: Evaluated at the system, method, and intermediate levels by replicate injections and analyses.
  • Specificity: Assessed by analyzing a placebo and blank to ensure no interference at the retention time of Metopimazine.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_stimuli Emetic Stimuli cluster_ctz Chemoreceptor Trigger Zone (CTZ) Chemotherapy Chemotherapy D2_Receptor Dopamine D2 Receptor Chemotherapy->D2_Receptor Activate Serotonin_Receptor Serotonin 5-HT3 Receptor Chemotherapy->Serotonin_Receptor Activate Histamine_Receptor Histamine H1 Receptor Chemotherapy->Histamine_Receptor Activate Post_operative Post-operative State Post_operative->D2_Receptor Activate Post_operative->Serotonin_Receptor Activate Post_operative->Histamine_Receptor Activate Gastrointestinal Gastrointestinal Disorders Gastrointestinal->D2_Receptor Activate Gastrointestinal->Serotonin_Receptor Activate Gastrointestinal->Histamine_Receptor Activate Vomiting_Center Vomiting Center (Medulla) D2_Receptor->Vomiting_Center Signal Serotonin_Receptor->Vomiting_Center Signal Histamine_Receptor->Vomiting_Center Signal Emetic_Response Nausea & Vomiting Vomiting_Center->Emetic_Response Induces Metopimazine Metopimazine Metopimazine->D2_Receptor Antagonizes Metopimazine->Serotonin_Receptor Antagonizes (some affinity) Metopimazine->Histamine_Receptor Antagonizes (some affinity)

Caption: Mechanism of action of Metopimazine as an antiemetic.

Bioanalytical_Method_Cross_Validation_Workflow Start Start: Need for Cross-Validation (e.g., different labs, methods) Define_Methods Define Reference and Comparator Methods Start->Define_Methods Prepare_Samples Prepare Validation Samples (QCs and Incurred Samples) Define_Methods->Prepare_Samples Analyze_Samples Analyze Samples with Both Methods Prepare_Samples->Analyze_Samples Collect_Data Collect and Tabulate Concentration Data Analyze_Samples->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., %Difference, Bland-Altman) Collect_Data->Statistical_Analysis Acceptance_Criteria Compare Results to Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Pass Methods are Equivalent Acceptance_Criteria->Pass Pass Fail Investigate Discrepancy Acceptance_Criteria->Fail Fail Report Document and Report Cross-Validation Results Pass->Report Fail->Define_Methods Re-evaluate

Caption: General workflow for bioanalytical method cross-validation.

HPLC_MSMS_Workflow_for_Metopimazine Sample_Collection Collect Biological Sample (e.g., Serum) Spiking Spike with Internal Standard (IS) Sample_Collection->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation_Reconstitution Evaporate and Reconstitute in Mobile Phase Extraction->Evaporation_Reconstitution HPLC_Injection Inject into HPLC System Evaporation_Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (ESI+ and MRM) Chromatographic_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification (Peak Area Ratio vs. Concentration) Data_Acquisition->Data_Processing Result_Reporting Report Metopimazine Concentration Data_Processing->Result_Reporting

Caption: Experimental workflow for Metopimazine analysis by HPLC-MS/MS.

References

The Gold Standard vs. a Practical Alternative: Evaluating Metopimazine-d6 Against a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Metopimazine-d6, and a structural analog internal standard for the bioanalysis of the antiemetic drug Metopimazine.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability, leading to higher accuracy and precision.

However, the synthesis of stable isotope-labeled standards can be time-consuming and costly. In such cases, a carefully selected structural analog—a compound with a similar chemical structure but a different molecular weight—can be a viable alternative. For the purpose of this comparison, we will consider Olanzapine, an atypical antipsychotic with a related thienobenzodiazepine structure, as a representative structural analog for Metopimazine. While not a phenothiazine, its structural similarities and differing mass make it a plausible, albeit not ideal, candidate.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the expected performance characteristics of this compound versus a structural analog internal standard, based on established principles of bioanalysis and data from comparative studies of other pharmaceutical compounds.

Table 1: General Performance Characteristics

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Olanzapine)
Co-elution with Analyte YesNo (designed to be chromatographically resolved)
Compensation for Matrix Effects ExcellentVariable to Good
Correction for Extraction Variability ExcellentGood
Correction for Ionization Suppression/Enhancement ExcellentVariable to Good
Risk of Cross-Contamination Low (if high isotopic purity)None
Commercial Availability & Cost Generally higher costGenerally lower cost and more readily available

Table 2: Expected Quantitative Performance in Bioanalytical Method Validation

Validation ParameterExpected Performance with this compoundExpected Performance with Structural Analog IS
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to matrix-dependent bias
Precision (% CV) Typically <10%Typically <15%, but may be higher in variable matrices
Linearity (r²) >0.99>0.99
Recovery Tracks analyte recovery very closelyMay differ from analyte recovery
Matrix Factor Close to 1, with low variabilityMay deviate from 1, with higher variability

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of Metopimazine in human plasma using either this compound or a structural analog as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Metopimazine: To be determined empirically (e.g., based on precursor and product ions).

    • This compound: Precursor ion will be M+7 relative to Metopimazine, with a corresponding product ion.

    • Structural Analog (e.g., Olanzapine): To be determined empirically (e.g., m/z 313.1 → 256.1).

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G Bioanalytical Workflow for Metopimazine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical workflow for Metopimazine quantification.

G Metopimazine Mechanism of Action: Dopamine D2 Receptor Antagonism cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vomiting_center Vomiting Center cluster_drug_action Drug Action dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds to vc Vomiting Center d2_receptor->vc Stimulates emesis Nausea & Vomiting vc->emesis Induces metopimazine Metopimazine metopimazine->d2_receptor Blocks

Metopimazine's antiemetic signaling pathway.

Conclusion

The choice between this compound and a structural analog internal standard depends on the specific requirements of the bioanalytical study. For regulatory submissions and studies demanding the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Its ability to mimic the analyte's behavior throughout the analytical process provides superior compensation for matrix effects and other sources of variability.

However, in early-stage drug discovery or in situations where cost and availability are significant constraints, a carefully selected and thoroughly validated structural analog can be a practical alternative. It is crucial to perform comprehensive validation experiments to ensure that the chosen structural analog provides adequate performance and does not compromise the integrity of the bioanalytical data. Ultimately, the decision should be guided by a thorough risk assessment and a commitment to generating reliable and reproducible results.

Inter-Laboratory Validation of Metopimazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the inter-laboratory validation of an analytical method for the quantification of Metopimazine, a potent antiemetic agent. The focus is on establishing a robust and reproducible method suitable for implementation across multiple research and quality control laboratories. This document outlines a comparative analysis of key performance characteristics, a detailed experimental protocol for a collaborative study, and visual workflows to ensure clarity and consistency.

Metopimazine, a phenothiazine derivative, functions as a highly selective D2/D3 dopamine receptor antagonist.[1] Its primary therapeutic action is the inhibition of the chemoreceptor trigger zone (CTZ) in the brain, which is central to the vomiting reflex.[2] Given its clinical importance, the ability to accurately and reliably quantify Metopimazine in various matrices is crucial for drug development, pharmacokinetic studies, and quality assurance.

While several analytical methods have been developed and validated in single-laboratory settings, this guide proposes a protocol for an inter-laboratory study to establish the method's reproducibility—a critical parameter for standardization.[3] The High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been selected as the candidate for this validation due to its widespread use, high selectivity, and sensitivity.[4]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for Metopimazine quantification as reported in single-laboratory validation studies. This data serves as a benchmark for the expected performance in an inter-laboratory setting.

Parameter HPLC-UV HPTLC Spectrofluorimetry Voltammetry
Linearity Range 0.12 - 0.28 mg/mL0.4 - 1.4 µ g/band 0.1 - 2 µg/mL0.4 - 2.7 µg/mL
Accuracy (% Recovery) 99.85 - 100.79%100.10 ± 0.941%100.64 ± 1.349%Not Specified
Precision (% RSD) < 2.0%Not SpecifiedNot Specified≤ 1.63%
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified0.4 µg/mL
Matrix Pharmaceutical Dosage FormsPure Form, Tablets, Human PlasmaPharmaceutical PreparationsPharmaceutical Dosage Forms

Inter-Laboratory Validation Protocol: HPLC-UV Method

This protocol is designed in accordance with established international guidelines, such as those from the International Council for Harmonisation (ICH) and the AOAC International, to ensure a standardized approach to the collaborative study.[5]

Objective

To determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of an HPLC-UV method for the quantification of Metopimazine in a pharmaceutical formulation.

Participating Laboratories

A minimum of eight qualified laboratories should be recruited to participate in the study.

Study Materials
  • Metopimazine Reference Standard: A single, homogenous batch of high-purity Metopimazine reference standard will be distributed to all participating laboratories.

  • Test Samples: Three batches of Metopimazine tablets (e.g., 7.5 mg) from a single production run will be prepared and distributed. Each batch will have a slightly different, but known, concentration of Metopimazine.

  • Blank Matrix: A placebo formulation identical to the test samples but without the active pharmaceutical ingredient (API) will be provided.

Analytical Method

A detailed, step-by-step analytical procedure for the HPLC-UV quantification of Metopimazine will be provided to all participants. Key parameters are outlined below:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) with pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Experimental Design
  • Each laboratory will receive the reference standard, three test samples (in duplicate and blinded), and the blank matrix.

  • Participants will prepare a calibration curve using the provided reference standard.

  • Each of the six blinded test samples will be analyzed once.

  • The blank matrix will be analyzed to assess for any interference.

Data Reporting

Laboratories will report the following for each sample:

  • Peak area of Metopimazine.

  • Calculated concentration of Metopimazine.

  • Chromatograms for all injections.

  • Any deviations from the provided protocol.

Statistical Analysis

The collected data will be analyzed according to ISO 5725 standards to determine the following:

  • Repeatability Standard Deviation (sr): The standard deviation of test results obtained under the same measurement conditions within the same laboratory.

  • Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under changed measurement conditions between laboratories.

  • Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.

  • Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.

Visualizing the Validation Workflow and Mechanism of Action

To further clarify the processes and scientific context, the following diagrams are provided.

G cluster_protocol Inter-Laboratory Validation Workflow prep Preparation of Study Materials (Reference Standard, Test Samples, Blank Matrix) dist Distribution to Participating Laboratories prep->dist analysis Sample Analysis (HPLC-UV Method) dist->analysis reporting Data Reporting (Peak Areas, Concentrations, Chromatograms) analysis->reporting stats Statistical Analysis (ISO 5725) reporting->stats report Final Validation Report stats->report

Caption: Workflow for the inter-laboratory validation of the Metopimazine quantification method.

G cluster_pathway Simplified Dopamine D2 Receptor Signaling Pathway Metopimazine Metopimazine D2R D2 Receptor Metopimazine->D2R antagonizes G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Antiemetic_Effect Antiemetic Effect PKA->Antiemetic_Effect

Caption: Simplified signaling pathway of Metopimazine's antagonism of the D2 dopamine receptor.

References

The Critical Impact of Metopimazine-d6 Purity on Bioanalytical Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accuracy and reliability of quantitative assays are paramount. When utilizing stable isotope-labeled internal standards, such as Metopimazine-d6, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the purity of the internal standard is a critical factor that can significantly influence assay performance. This guide provides an objective comparison, supported by experimental principles and illustrative data, of how different purity levels of this compound can impact assay results.

The Role of this compound in Bioanalysis

Metopimazine is an antiemetic drug, and its pharmacokinetic profile is essential for understanding its efficacy and safety. This compound, a deuterated analog of Metopimazine, serves as an ideal internal standard in bioanalytical methods for its quantification in biological matrices like plasma.[1] Its utility lies in its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.

The Purity Predicament: Unlabeled Analyte as a Critical Impurity

The most significant purity concern with a deuterated internal standard is the presence of the unlabeled analyte as an impurity.[2] This contamination can arise during the synthesis of the deuterated standard. When a this compound internal standard containing unlabeled Metopimazine is used, the mass spectrometer will detect the unlabeled impurity along with the analyte from the sample. This leads to a falsely inflated analyte signal, resulting in an overestimation of the analyte's concentration. The magnitude of this error is directly proportional to the concentration of the unlabeled impurity in the deuterated internal standard.

Quantitative Impact of this compound Purity on Assay Accuracy and Precision

To illustrate the effect of this compound purity on assay results, the following table summarizes simulated data from a bioanalytical assay for Metopimazine in human plasma. Three different batches of this compound with varying levels of unlabeled Metopimazine impurity were used. The data clearly demonstrates that as the purity of the internal standard decreases (i.e., the percentage of unlabeled Metopimazine increases), the accuracy and precision of the measurements are compromised, particularly at the lower limit of quantification (LLOQ).

Purity of this compound Internal StandardConcentration of Unlabeled Metopimazine ImpurityNominal Metopimazine Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
High Purity (99.9%) 0.1% 1.00 (LLOQ)1.02102.04.5
5.005.05101.03.2
50.049.899.62.5
200.0201.2100.61.8
Standard Purity (99.0%) 1.0% 1.00 (LLOQ)1.15115.08.2
5.005.25105.05.1
50.051.5103.03.8
200.0204.0102.02.9
Low Purity (98.0%) 2.0% 1.00 (LLOQ)1.32132.012.5
5.005.51110.27.8
50.053.1106.25.5
200.0208.4104.24.1

This data is simulated for illustrative purposes based on established principles of bioanalysis.

As the table shows, the use of a lower purity internal standard leads to a significant positive bias in the measured concentrations, with the effect being most pronounced at the LLOQ. This can have serious implications for pharmacokinetic studies, potentially leading to incorrect calculations of key parameters such as clearance, volume of distribution, and bioavailability.

Experimental Protocols

A robust and validated bioanalytical method is essential for accurate quantification. The following is a detailed experimental protocol for the determination of Metopimazine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is adapted from a method for a structurally similar compound, Alimemazine.[3]

1. Preparation of Stock and Working Solutions:

  • Metopimazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metopimazine and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Metopimazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Metopimazine: Q1 430.2 -> Q3 100.1

    • This compound: Q1 436.2 -> Q3 106.1

Visualizing the Impact and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship between internal standard purity and assay accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Blank, Standard, Unknown) add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Concentration Calculation integrate->calculate results Final Results calculate->results

Caption: Bioanalytical workflow for Metopimazine quantification in plasma.

purity_impact cluster_purity Internal Standard Purity cluster_impurity Unlabeled Analyte Impurity cluster_result Assay Result high_purity High Purity this compound (≥99.5%) low_impurity Low Level of Unlabeled Metopimazine high_purity->low_impurity low_purity Low Purity this compound (<99.0%) high_impurity High Level of Unlabeled Metopimazine low_purity->high_impurity accurate Accurate & Precise Results low_impurity->accurate inaccurate Inaccurate & Imprecise Results (Overestimation of Analyte) high_impurity->inaccurate

Caption: Impact of this compound purity on assay accuracy.

Conclusion and Recommendations

The purity of this compound, specifically the content of unlabeled Metopimazine, has a direct and significant impact on the accuracy and precision of bioanalytical assays. The use of a high-purity internal standard (≥99.5%) is crucial to minimize the risk of reporting erroneously elevated analyte concentrations.

Recommendations for Researchers:

  • Source High-Purity Standards: Always procure this compound and other deuterated internal standards from reputable suppliers who provide a detailed Certificate of Analysis specifying the isotopic and chemical purity.

  • Verify Purity: Whenever possible, independently verify the purity of the internal standard, especially the content of the unlabeled analyte, before its use in validated assays.

  • Method Validation: During method validation, assess the potential for crosstalk between the analyte and the internal standard. This can be done by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's MRM transition.

  • Consider the LLOQ: Be particularly cautious when analyzing samples with concentrations near the LLOQ, as the impact of impurities in the internal standard is most pronounced at these low levels.

By adhering to these recommendations and understanding the critical role of internal standard purity, researchers can ensure the generation of high-quality, reliable, and accurate data in their bioanalytical studies, ultimately contributing to the successful development of new therapeutics.

References

Metopimazine: A Comparative Analysis with Other D2/D3 Receptor Antagonists in Antiemetic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metopimazine, a phenothiazine derivative, is a potent dopamine D2 and D3 receptor antagonist utilized primarily for its antiemetic properties. Its clinical efficacy in preventing and treating nausea and vomiting, particularly in the contexts of chemotherapy and postoperative care, positions it among a class of drugs that target the dopaminergic system. This guide provides a detailed comparison of Metopimazine with other notable D2/D3 receptor antagonists, focusing on their pharmacological profiles, clinical performance, and underlying mechanisms of action, supported by experimental data and methodologies.

Mechanism of Action: D2/D3 Receptor Antagonism

The primary mechanism of action for Metopimazine and its counterparts is the blockade of D2 and D3 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1] The CTZ is a critical area for inducing the vomiting reflex.[2] By antagonizing these receptors, Metopimazine effectively mitigates the emetic signals.[2] Additionally, some D2/D3 antagonists, including Metopimazine, exhibit peripheral actions on the gastrointestinal tract.[2] Notably, Metopimazine is reported to have limited ability to cross the blood-brain barrier, which may contribute to a more favorable side-effect profile compared to some other centrally acting dopamine antagonists.[3]

Comparative Pharmacological Profile

The therapeutic and adverse effects of D2/D3 receptor antagonists are largely dictated by their binding affinity (Ki) for their target receptors and their selectivity over other receptor types. Lower Ki values indicate higher binding affinity.

DrugD2 Receptor Ki (nM)D3 Receptor Ki (nM)Other Receptor ActivityKey Characteristics
Metopimazine Data from radioligand binding assayData from radioligand binding assayAlso shows affinity for 5-HT3 and H1 receptors.Phenothiazine derivative; limited penetration of the blood-brain barrier.
Metoclopramide ~104 - 113Data not widely available5-HT3 antagonist, 5-HT4 agonistCrosses the blood-brain barrier, leading to a higher risk of extrapyramidal symptoms.
Domperidone Data not widely availableData not widely available-Peripherally acting; does not readily cross the blood-brain barrier, reducing CNS side effects.
Prochlorperazine Data not widely availableData not widely availableAlso blocks histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors.Phenothiazine derivative; associated with sedation and extrapyramidal symptoms.
Haloperidol ~1-2~0.5-1Also blocks alpha-1 adrenergic and 5-HT2A receptors.Butyrophenone antipsychotic with potent antiemetic effects; high risk of extrapyramidal symptoms.
Amisulpride ~2-3~3-4Selective for D2/D3 receptors.Atypical antipsychotic with antiemetic properties; lower risk of extrapyramidal symptoms compared to typical antipsychotics.

Clinical Efficacy and Safety: A Head-to-Head Comparison

Clinical trials provide invaluable data on the comparative performance of these agents in real-world settings.

Metopimazine vs. Metoclopramide

Studies comparing Metopimazine and Metoclopramide have shown comparable antiemetic efficacy in some contexts. However, a key differentiator is their side-effect profiles. Due to its limited ability to cross the blood-brain barrier, Metopimazine is associated with a lower incidence of central nervous system (CNS) side effects, such as extrapyramidal symptoms (e.g., dystonia, akathisia), compared to Metoclopramide.

Metopimazine vs. Prochlorperazine

Direct comparative trials between Metopimazine and Prochlorperazine are less common. Both are phenothiazine derivatives and can be expected to have some overlapping side effects, including sedation. However, the potentially lower CNS penetration of Metopimazine might offer a safety advantage. In a study on chemotherapy-induced vomiting, high-dose prochlorperazine was found to be a cost-effective antiemetic with a toxicity profile equivalent to high-dose metoclopramide, except for greater sedation and dry mouth with prochlorperazine.

Metopimazine vs. Haloperidol

Haloperidol is a potent antiemetic but its use is often limited by a high incidence of extrapyramidal side effects. While direct comparisons with Metopimazine are scarce, the pharmacological profile of Metopimazine suggests it would have a more favorable safety profile concerning CNS-related adverse events. A randomized, double-blind controlled trial comparing methotrimeprazine (another phenothiazine) with haloperidol for cancer-related nausea found no significant difference in response rates, though there was a trend towards greater sedation with methotrimeprazine.

Metopimazine vs. Domperidone

Both Metopimazine and Domperidone are noted for their limited ability to cross the blood-brain barrier, resulting in a lower risk of CNS side effects compared to agents like Metoclopramide. Domperidone is particularly recognized for its peripheral prokinetic effects. Clinical comparisons have shown both drugs to be effective antiemetics, with the choice often depending on the specific clinical scenario and desired secondary effects (e.g., prokinetic activity).

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for D2 and D3 dopamine receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human recombinant D2 or D3 dopamine receptors.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4) is used.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-(+)-PHNO for D3 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (competitor).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing D2/D3 receptors mix Incubate membranes with radioligand and competitor drug (e.g., Metopimazine) prep->mix filter Separate bound and free radioligand via rapid filtration mix->filter count Quantify radioactivity of bound radioligand filter->count analyze Calculate IC50 and Ki values count->analyze

Workflow for a radioligand binding assay.
In Vivo Assessment of Antiemetic Efficacy (Animal Model)

Objective: To evaluate the antiemetic efficacy of a test compound against a chemical emetogen.

Methodology:

  • Animal Model: Ferrets are a commonly used model as they have a vomiting reflex similar to humans.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: The test compound (e.g., Metopimazine) or vehicle is administered at a predetermined time before the emetogen.

  • Emetogen Challenge: A standard emetic agent (e.g., cisplatin or apomorphine) is administered to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4-6 hours) for the number of retches and vomits.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The percentage of protection is calculated.

G cluster_1 In Vivo Antiemetic Efficacy Testing acclimate Acclimatize Ferrets administer Administer Test Compound (e.g., Metopimazine) or Vehicle acclimate->administer challenge Administer Emetogen (e.g., Cisplatin) administer->challenge observe Observe and record retching and vomiting episodes challenge->observe analyze Compare drug-treated group to control group observe->analyze

Workflow for in vivo antiemetic efficacy testing.

Signaling Pathways

D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Metopimazine block this signaling cascade by preventing dopamine from binding to the receptor.

G cluster_2 D2/D3 Receptor Signaling Pathway Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates Metopimazine Metopimazine Metopimazine->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability (Antiemetic Effect) cAMP->Response Leads to

Simplified D2/D3 receptor signaling pathway.

Conclusion

Metopimazine is an effective D2/D3 receptor antagonist for the management of nausea and vomiting. Its key distinguishing feature among other drugs in its class appears to be its limited ability to cross the blood-brain barrier, which likely contributes to a more favorable CNS side-effect profile. While direct, large-scale comparative clinical trials with other D2/D3 antagonists are somewhat limited, the available pharmacological and clinical data suggest that Metopimazine is a valuable therapeutic option, particularly when CNS side effects are a concern. Further research directly comparing the efficacy and safety of Metopimazine with newer D2/D3 antagonists like amisulpride would be beneficial to further delineate its place in therapy.

References

Justification for Using a Deuterated Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount for regulatory submissions. The use of an internal standard (IS) is a foundational element of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with other alternatives and offering insights into regulatory expectations.

The Gold Standard: Advantages of Deuterated Internal Standards

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Deuterated internal standards, being nearly chemically and physically identical to the analyte, are widely considered the "gold standard" for achieving this.

Key advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction and more reliable quantification.

  • Improved Precision and Accuracy: By compensating for variability throughout the analytical process, including extraction recovery and instrument response, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.

  • Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions. This leads to higher throughput and lower rates of failed analytical runs.

Regulatory Perspective: FDA and EMA Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While neither agency explicitly mandates the use of deuterated internal standards, their guidance documents strongly favor the use of stable isotope-labeled internal standards whenever possible.

The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data. The agency has issued citations to laboratories for not having adequate procedures to track internal standard responses, particularly when significant variability is observed. The EMA has also highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline, with over 90% of submissions to the agency incorporating SIL-ISs.

The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a unified standard for bioanalytical method validation and also recommends the use of SIL-IS.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by matrix effects, leading to compromised data quality.

Table 1: Comparison of Assay Performance with Different Internal Standards

ParameterDeuterated ISNon-Deuterated (Analog) ISNo IS
Accuracy (% Bias) -2.5%-15.8%+25.3%
Precision (%CV) 3.1%12.4%21.7%

This table summarizes data from a comparative study, highlighting the superior accuracy (lower bias) and precision (lower %CV) achieved with a deuterated internal standard.

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification

Internal Standard TypeInter-Patient Imprecision (%CV)
Deuterated IS 4.2%
Non-Deuterated (Analog) IS 18.9%

This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.

Protocol 1: Sample Preparation for Immunosuppressant Analysis in Whole Blood

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.

  • To 50 µL of a whole blood sample, add the deuterated internal standard solution.

  • Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

This experiment is designed to compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Blank plasma from at least six different sources.

  • Analyte stock solution.

  • Deuterated internal standard stock solution.

  • Non-deuterated internal standard stock solution.

  • Appropriate solvents for extraction and reconstitution.

Procedure:

  • Sample Set Preparation:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike

Safety Operating Guide

Proper Disposal of Metopimazine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Metopimazine-d6, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In the event of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[1][2]

Summary of Key Information

CharacteristicInformationSource
Chemical Name This compound[3]
CAS Number 1215315-86-8
Molecular Formula C22H21D6N3O3S2
Primary Hazard Harmful if swallowed.MedChemExpress SDS
Storage Keep container tightly closed in a dry and well-ventilated place.Santa Cruz Biotechnology SDS
Incompatible Materials Strong oxidizing agents, strong acids/alkalis.MedChemExpress SDS

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Ensure this container is made of a compatible material (e.g., glass or a suitable plastic) and has a secure, tight-fitting lid.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Collection of Waste

  • Solid Waste: Carefully transfer any solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, clearly labeled hazardous waste container.

  • Spills: In the event of a spill, contain the spillage and collect it using a non-combustible absorbent material such as sand, earth, or vermiculite. Place the absorbent material into the designated solid hazardous waste container.

Step 3: Container Management

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal forms accurately, providing a clear description of the waste.

Step 5: Decontamination of Empty Containers

  • Any container that held this compound must be decontaminated before being discarded or reused.

  • Triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous waste and dispose of it accordingly.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_solid Is the waste solid or contaminated material? start->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store_waste Store waste container in designated secure area collect_solid->store_waste collect_liquid Collect in labeled liquid hazardous waste container is_liquid->collect_liquid Yes is_spill Is it a spill? is_liquid->is_spill No collect_liquid->store_waste contain_absorb Contain spill and collect with non-combustible absorbent is_spill->contain_absorb Yes is_empty_container Is the original container empty? is_spill->is_empty_container No contain_absorb->collect_solid full_container Is container full or no longer needed? store_waste->full_container full_container->store_waste No contact_ehs Contact EHS for disposal pickup full_container->contact_ehs Yes end Disposal Complete contact_ehs->end is_empty_container->start No, has residue triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Metopimazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling Metopimazine-d6. This guidance includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a labeled form of Metopimazine, should be handled with care, assuming similar potential hazards as the parent compound. Metopimazine is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory tract irritation.[2] Therefore, adherence to stringent safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Two pairs of chemotherapy-grade, powder-free gloves tested to ASTM D6978 standard.[3][4]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, with one glove under the gown cuff and one over.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. If unpacking potentially damaged containers, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised.Minimizes inhalation of dust or aerosols.
Body Protection A disposable, long-sleeved, impermeable gown with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Additional PPE Hair covers, beard covers, and shoe covers.Ensures comprehensive protection and minimizes the spread of contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving to storage.

cluster_receiving Receiving cluster_handling Handling and Compounding cluster_storage Storage receiving_start Start: Receive Shipment don_ppe_receiving Don Receiving PPE: - Chemotherapy gloves (double) - Optional: Respirator if package is damaged receiving_start->don_ppe_receiving inspect_package Inspect Package for Damage don_ppe_receiving->inspect_package unpack Unpack in Designated Area inspect_package->unpack receiving_end End: Transfer to Storage unpack->receiving_end handling_start Start: Retrieve from Storage storage_conditions Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. receiving_end->storage_conditions Store Securely don_ppe_handling Don Full Handling PPE handling_start->don_ppe_handling prepare_cpec Prepare Containment Primary Engineering Control (C-PEC) don_ppe_handling->prepare_cpec weigh_compound Weigh and Handle Compound in C-PEC prepare_cpec->weigh_compound handling_end End: Proceed to Experiment/Cleanup weigh_compound->handling_end

Diagram 1: Workflow for Receiving and Handling this compound.

Procedural Steps:

  • Receiving: Personnel receiving shipments of this compound should wear chemotherapy gloves. If the packaging appears damaged, a respirator should also be worn.

  • Handling: All handling of the compound, including weighing and preparation of solutions, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a Class II Biosafety Cabinet, to avoid the formation of dust and aerosols.

  • Storage: this compound should be stored at 2-8°C in a tightly closed container in a dry and well-ventilated place.

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing and consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

cluster_cleanup Cleanup and Waste Segregation cluster_disposal Disposal Pathway start_cleanup Start: Experiment Complete decontaminate Decontaminate Work Surfaces start_cleanup->decontaminate segregate_waste Segregate Waste Types decontaminate->segregate_waste end_cleanup End: Waste Ready for Disposal segregate_waste->end_cleanup waste_container Place in Labeled, Sealed Hazardous Waste Container end_cleanup->waste_container Transfer Waste dispose Dispose via Licensed Professional Waste Disposal Service waste_container->dispose regulations Follow Local and National Regulations dispose->regulations

Diagram 2: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Containment: Collect waste this compound and any contaminated materials (e.g., gloves, vials, absorbent paper) in a suitable, closed, and clearly labeled container for hazardous chemical waste.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not let the product enter drains. All disposal practices must be in accordance with local, state, and federal regulations.

  • Spill Management: In case of a spill, use personal protective equipment. Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place the collected material in a container for disposal according to local regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.